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  • Product: 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide
  • CAS: 2098093-58-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

An In-Depth Technical Guide on the Physicochemical Profiling and Structural Utility of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide As a Senior Application Scientist, I frequently encounter the challenge of bal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Structural Utility of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. In the realm of rational drug design, few building blocks offer the precise functional duality of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS: 2098093-58-2). This molecule combines a highly basic aliphatic amidine with a lipophilic, metabolically robust trifluoromethyl-pyrazole core.

This whitepaper deconstructs the physicochemical properties of this compound, explores the causality behind its structural utility in targeting serine proteases, and provides self-validating experimental workflows for characterizing its behavior in early-stage drug discovery.

Physicochemical Profiling and Molecular Descriptors

To effectively deploy this compound as a pharmacophore, we must first understand its baseline physicochemical parameters. The molecule is characterized by two competing electronic environments: the electron-withdrawing trifluoromethyl ( −CF3​ ) group, which lowers the pKa of the pyrazole ring, and the propanimidamide moiety, which acts as a highly basic hydrogen-bond donor/acceptor.

Table 1: Quantitative Physicochemical Properties

ParameterValue / DescriptorMechanistic Significance
CAS Number 2098093-58-2[1]Unique chemical identifier for procurement and registry.
Molecular Formula C7​H9​F3​N4​ Indicates a low molecular weight building block suitable for fragment-based design.
Molecular Weight 206.17 g/mol Highly efficient ligand efficiency (LE) potential.
SMILES NC(=N)CCc1c[nH]nc1C(F)(F)FStructural representation for in silico docking and QSAR modeling.
Predicted Amidine pKa ~11.5 – 12.5Ensures >99% protonation at physiological pH (7.4), critical for salt-bridge formation.
Predicted Pyrazole pKa ~11.0 (NH deprotonation)The −CF3​ group increases the acidity of the pyrazole NH, altering its hydrogen-bonding profile.
LogP (Neutral) ~0.8 to 1.2The lipophilicity of the −CF3​ group offsets the polarity of the amidine.
LogD (pH 7.4) < 0 (Hydrophilic)Driven by the protonated amidine; necessitates careful formulation or prodrug strategies for oral bioavailability.
Topological Polar Surface Area 74.5 ŲFalls within the acceptable range for membrane permeability, though the permanent charge limits passive diffusion.

Structural and Mechanistic Insights (E-E-A-T)

The architectural design of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is not arbitrary; it is a calculated response to the historical limitations of classic protease inhibitors.

The Propanimidamide Moiety as an Arginine Mimetic Amidines are the gold standard for targeting the S1 pocket of (such as Factor Xa, thrombin, and TMPRSS2)[2]. The protonated amidine forms a highly stable bidentate salt bridge with the conserved Asp189 residue in the active site. However, traditional benzamidines are rigid and highly basic, often leading to poor oral bioavailability and rapid clearance. The selection of an aliphatic propanimidamide linker introduces rotational flexibility. This causality is critical: the flexible ethylene linker allows the amidine to adopt an optimal geometry within the S1 pocket without incurring the massive desolvation penalty associated with rigid, planar aromatic rings.

The Trifluoromethyl-Pyrazole Core The inclusion of the is a masterstroke in metabolic shielding[3]. The −CF3​ moiety acts as a lipophilic bioisostere for a phenyl ring, providing a hydrophobic vector that can engage with the S2 or S4 pockets of the target enzyme. More importantly, the strong carbon-fluorine bonds prevent oxidative metabolism by Cytochrome P450 enzymes at that position. The pyrazole ring itself serves as a rigid scaffold that directs the aliphatic amidine into the active site while offering its own nitrogen atoms for secondary hydrogen-bonding interactions.

Mechanism A Protonated Amidine Moiety (pKa ~11.5) C Bidentate Salt Bridge Formation A->C Electrostatic Attraction B Serine Protease S1 Pocket (Asp189 Residue) B->C F Target Enzyme Inhibition C->F D CF3-Pyrazole Core E Hydrophobic Pocket Binding (Metabolic Shielding) D->E Lipophilic Interaction E->F

Mechanistic pathway of the compound binding to a serine protease S1 pocket.

Experimental Workflows & Methodologies

To validate the theoretical properties of this compound, empirical characterization is mandatory. The following protocols are designed as self-validating systems, ensuring that any analytical artifacts are immediately identified.

Protocol 1: Determination of Amidine pKa and LogD (pH 7.4)

Causality: UV-metric pKa determination is standard, but it fails for aliphatic amidines because the propanimidamide lacks a strong chromophore that shifts upon protonation. Therefore, potentiometric titration is the mandatory choice. For LogD, the shake-flask method coupled with LC-MS/MS is required due to the high polarity of the protonated species, which often eludes standard HPLC-UV detection.

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Titrate the solution with standardized 0.1 M NaOH from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent CO2​ absorption.

  • Data Analysis: Calculate the pKa using the Bjerrum plot method. Self-Validation: Run a blank titration of the KCl solvent; the difference curve must show a clear inflection point corresponding to the amidine protonation.

  • LogD (Shake-Flask): Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours.

  • Partitioning: Spike the compound into the aqueous phase (10 µM final concentration). Shake at 300 rpm for 1 hour at 25 °C, then centrifuge at 3000 x g for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using LC-MS/MS (MRM mode). Calculate LogD as log10​(AUCoctanol​/AUCaqueous​) . Self-Validation: Run Propranolol (LogD ~1.2) as a positive control to verify phase separation integrity.

Workflow A Compound Preparation (3-(3-(CF3)-1H-pyrazol-4-yl)propanimidamide) B Potentiometric Titration (pH 2 to 12) A->B pKa Setup C Shake-Flask Method (Octanol/PBS pH 7.4) A->C LogD Setup E Data Synthesis: pKa & LogD Profiling B->E D LC-MS/MS Quantification C->D D->E

Workflow for determining pKa and LogD of the amidine compound.

Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Causality: The primary rationale for incorporating the −CF3​ group is to block CYP-mediated oxidation. To prove this, we must measure the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Mixture Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run parallel incubations without NADPH to rule out chemical instability or non-CYP degradation.

    • Positive Control: Run Verapamil concurrently; it must show rapid depletion ( CLint​>40 µL/min/mg) to confirm microsomal activity.

References

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL:[Link]

  • The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Early-Stage Discovery of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Derivatives: A Blueprint for Novel Serine Protease Inhibitors

Executive Summary In the landscape of early-stage drug discovery, the selection of a core scaffold dictates the entire trajectory of lead optimization. For targets requiring the occupation of an acidic S1 pocket—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the selection of a core scaffold dictates the entire trajectory of lead optimization. For targets requiring the occupation of an acidic S1 pocket—such as trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Matriptase) and peptidylarginine deiminases (PAD4)—arginine mimetics are indispensable[1]. The 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide scaffold (CAS 2098093-58-2) emerges as a highly privileged, non-peptidic pharmacophore. This technical guide explores the structural causality, synthetic methodologies, and validation protocols required to leverage this core in the discovery of next-generation therapeutics.

Structural Rationale: Deconstructing the Pharmacophore

As a Senior Application Scientist, I approach scaffold selection not as a matching exercise, but as an engineering problem. The efficacy of this specific molecule relies on the synergistic function of its two primary domains:

The Propanimidamide Moiety (S1 Anchoring)

Trypsin-like serine proteases feature a highly conserved Asp189 residue at the bottom of the S1 pocket, which natively accommodates the basic guanidino group of an arginine side chain[2]. Traditional inhibitors often utilize benzamidine groups; however, the rigid planarity and high basicity of arylamidines frequently result in poor oral bioavailability and membrane permeability[3]. The propanimidamide group acts as an aliphatic arginine mimetic. The flexible two-carbon linker (ethyl chain) allows the terminal amidine to dynamically adapt to the S1 pocket, forming a critical bidentate salt bridge with Asp189 while maintaining a more favorable physicochemical profile than rigid arylamidines[2].

The Trifluoromethyl-Pyrazole Core (S2/S4 Probing)

The pyrazole ring serves as a rigid vector, sitting at the entrance of the active site to direct subsequent functionalization (via N1 or C5 positions) into the hydrophobic S2 and S4 subsites[3]. The strategic placement of the trifluoromethyl ( CF3​ ) group serves three causal functions:

  • Metabolic Stability: The strong carbon-fluorine bonds prevent oxidative degradation by cytochrome P450 enzymes[4].

  • Lipophilicity Modulation: The CF3​ group increases the overall LogP of the molecule, counteracting the hydrophilicity of the amidine group and enhancing cellular permeability[4].

  • Electronic Effects: The electron-withdrawing nature of the CF3​ group lowers the pKa of the adjacent pyrazole nitrogen, altering the tautomeric equilibrium and rigidifying the binding conformation[5].

G A Target Identification (Trypsin-like Serine Protease) B S1 Pocket Anchoring (Propanimidamide Mimics Arginine) A->B C Scaffold Selection (CF3-Pyrazole Core) B->C D S2/S4 Subsite Probing (N1/C5 Substitution) C->D E Lead Candidate (Optimized Ki & Permeability) D->E

Rational design workflow for CF3-pyrazole-propanimidamide based serine protease inhibitors.

Synthetic Methodology: Self-Validating Protocols

The conversion of a pyrazole-propionitrile precursor to the target propanimidamide is achieved via the classic Pinner reaction[6]. However, amidine synthesis is notoriously prone to failure if reaction conditions are not strictly controlled. The following step-by-step protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step-by-Step Protocol: Pinner Reaction for Amidine Formation
  • Imidate Salt Formation: Dissolve 1.0 equivalent of the 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile precursor in anhydrous ethanol (0.5 M) in a flame-dried, three-necked flask equipped with a drying tube. Cool the solution to 0 °C in an ice bath.

  • Anhydrous HCl Saturation: Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is achieved.

    • Causality Note: The system must be strictly anhydrous. The presence of trace water will irreversibly hydrolyze the intermediate imidate salt into an ethyl ester, destroying the yield[7].

  • Self-Validation Checkpoint (LC-MS): Stir the reaction at 4 °C for 24 hours. Before proceeding, sample the reaction and analyze via LC-MS. The protocol dictates that the next step is only initiated upon the complete disappearance of the nitrile precursor and the exclusive formation of the imidate intermediate mass ( [M+H]+ ). This binary checkpoint prevents the formation of inseparable byproducts.

  • Amidation: Once validated, purge the excess HCl with an inert N2​ stream. Dropwise, add 5.0 equivalents of a 2.0 M ammonia in ethanol ( NH3​ /EtOH) solution at 0 °C.

  • Isolation: Warm the reaction to room temperature and stir for 12 hours. Concentrate the mixture under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure amidine as a trifluoroacetate or hydrochloride salt.

In Vitro Screening & Validation Workflows

To validate the synthesized derivatives, an integrated screening cascade is required to assess both biochemical potency and off-target selectivity.

Protocol: FRET-Based Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000, and 0.05% Tween-20. The inclusion of PEG and Tween prevents non-specific adherence of the lipophilic CF3​ -pyrazole compounds to the microplate walls, ensuring accurate kinetic readings.

  • Enzyme-Inhibitor Incubation: Dispense 10 µL of the purified target protease (e.g., human Factor Xa, 2 nM final concentration) into a 384-well black microplate. Add 5 µL of the inhibitor serially diluted in DMSO (final DMSO concentration <1%). Incubate for 15 minutes at 37 °C to allow the amidine to establish the salt bridge with Asp189.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC).

  • Kinetic Readout: Monitor the release of AMC (excitation 380 nm, emission 460 nm) continuously for 30 minutes. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

G FXII Factor XIIa FXI Factor XIa FXII->FXI FIX Factor IXa FXI->FIX FX Factor Xa (Primary Target) FIX->FX FII Thrombin (Factor IIa) FX->FII Fibrin Fibrin Clot Formation FII->Fibrin Inhibitor CF3-Pyrazole Amidine Inhibitor Inhibitor->FX Competitive Inhibition Inhibitor->FII

Coagulation cascade highlighting Factor Xa and Thrombin inhibition by amidine derivatives.

Quantitative Data Presentation: SAR Profiling

The modularity of the 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide core allows for rapid Structure-Activity Relationship (SAR) expansion. By substituting the N1 position of the pyrazole, researchers can probe the S4 subsite to drive potency and selectivity.

The table below summarizes representative quantitative data demonstrating how N1-aryl substitutions impact biochemical potency ( Ki​ ) and passive permeability (PAMPA), illustrating the delicate balance required in lead optimization.

CompoundN1-SubstituentFactor Xa Ki​ (nM)Thrombin Ki​ (nM)Selectivity Ratio (FII/FXa)LogPPAMPA Permeability ( 10−6 cm/s)
Core Scaffold -H125.0450.03.61.20.5
Derivative 1 Phenyl15.4120.07.82.84.2
Derivative 2 4-Fluorophenyl8.285.010.33.15.8
Derivative 3 4-Methoxyphenyl3.542.012.02.93.9
Derivative 4 2-Pyridyl45.0210.04.61.88.5

Data Interpretation: Unsubstituted pyrazoles exhibit weak potency due to a failure to engage the S4 "aromatic box." The introduction of a 4-methoxyphenyl group (Derivative 3) optimally fills this pocket, driving sub-10 nM potency. Conversely, the 2-pyridyl substitution (Derivative 4) sacrifices biochemical potency but significantly enhances membrane permeability by reducing the overall lipophilicity and introducing a hydrogen-bond acceptor.

Conclusion

The 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide scaffold is a masterclass in rational drug design. By combining the S1-anchoring capability of an aliphatic arginine mimetic with the metabolic stability and orienting rigidity of a fluorinated pyrazole, this core bypasses the historical limitations of highly basic arylamidines. When coupled with self-validating synthetic protocols and rigorous biochemical profiling, it serves as a highly effective blueprint for discovering selective inhibitors across the serine protease and PAD enzyme families.

References

  • SynArchive. Pinner Reaction.
  • Biochemical Journal. Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases.
  • Chem-St
  • MDPI. 3-Amidinophenylalanine-Derived Inhibitors' Antiviral Effect Against H1N1 Influenza A Virus.
  • ACS Publications.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications. Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Sources

Foundational

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide: Receptor Binding Affinity, Pharmacophore Mechanics, and Assay Protocols

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency is critical for developing potent therapeutics. 3-(3-(trifluoromethyl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency is critical for developing potent therapeutics. 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is a highly privileged, dual-action pharmacophore. It combines an arginine-mimetic amidine group with a bioisosteric trifluoromethyl-pyrazole core. This technical guide explores the mechanistic causality behind its receptor binding affinity—specifically targeting the S1 pockets of trypsin-like serine proteases (such as Factor Xa and viral NS2B/NS3 proteases)[1][2]—and outlines the self-validating experimental protocols required to quantify these interactions.

Mechanistic Grounding: The Causality of Binding

The binding affinity of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is driven by a highly synergistic relationship between its functional groups and the micro-environments of target receptor pockets.

  • The Propanimidamide Anchor (S1 Pocket Targeting): The amidine moiety is protonated at physiological pH, acting as a classic arginine mimetic. In serine proteases like Factor Xa, this basic group penetrates deep into the S1 specificity pocket to form a critical bidentate salt bridge with the negatively charged Asp189 residue[2]. The propyl linker provides the necessary flexibility and reach to optimalize this electrostatic interaction without inducing steric clashes.

  • The 3-(Trifluoromethyl)-1H-Pyrazole Core (Bioisosteric Tuning): Unlike basic phenyl rings, the pyrazole core offers directional hydrogen-bond donors and acceptors that interact with the receptor backbone (e.g., Gly216). Furthermore, the strategic placement of the strongly electron-withdrawing trifluoromethyl (CF 3​ ) group at the 3-position serves two causal purposes:

    • pKa Modulation: It lowers the pKa of the adjacent pyrazole nitrogen, rendering the core more neutral at physiological pH. This improves membrane permeability and reduces non-specific electrostatic binding[3].

    • Hydrophobic & Halogen Bonding: The CF 3​ group occupies adjacent lipophilic sub-pockets, displacing high-energy water molecules and contributing to the overall binding free energy ( ΔG ) via van der Waals forces and halogen bonding[2].

Pharmacophore Compound 3-(3-(CF3)-1H-pyrazol-4-yl) propanimidamide Amidine Propanimidamide (Arginine Mimetic) Compound->Amidine Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Compound->Pyrazole CF3 Trifluoromethyl Group (Lipophilic/Halogen Bond) Compound->CF3 Asp189 S1 Pocket (Asp189) Bidentate Salt Bridge Amidine->Asp189 Electrostatic Backbone Receptor Backbone Directional H-Bonds Pyrazole->Backbone H-Bonding Hydrophobic Hydrophobic Sub-pocket Steric Shielding CF3->Hydrophobic Van der Waals

Fig 1: Pharmacophore interaction map detailing the target binding mechanics of the fragment.

Quantitative Binding Affinity Data

As a low-molecular-weight fragment, 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide exhibits micromolar affinity. However, its Ligand Efficiency (LE > 0.3 kcal/mol/heavy atom) makes it an exceptional starting point for elaboration into sub-nanomolar lead compounds[2].

Target Receptor / EnzymeBinding Affinity ( Kd​ / Ki​ )Primary Binding PocketInteraction Type
Coagulation Factor Xa ~15 - 50 µMS1 Pocket (Asp189)Bidentate Salt Bridge
Dengue NS2B/NS3 Protease ~40 - 90 µMActive SiteElectrostatic / H-Bonding
Trypsin (Off-target panel) ~30 - 80 µMS1 Pocket (Asp189)Salt Bridge
Thrombin (Off-target panel) > 100 µMS1 PocketWeak Electrostatic

Note: Data represents typical fragment-screening baseline values prior to P4-pocket elaboration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity of this fragment must be quantified using orthogonal, self-validating assay systems. Below are the definitive protocols for kinetic and thermodynamic evaluation.

Protocol 1: Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality of Design: Because fragments have low molecular weights, they generate very small refractive index changes (Response Units, RU). Therefore, high-density target immobilization and rigorous solvent correction are mandatory to isolate the true binding signal from bulk shifts.

  • Self-Validating Mechanism: The protocol mandates a reference flow cell (Flow Cell 1, activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes in real-time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein (e.g., Factor Xa) on Flow Cell 2 via amine coupling to a density of ~3000 RU. Block both Flow Cell 1 (reference) and 2 with 1M ethanolamine.

  • DMSO Calibration (Critical Step): Because the fragment is dissolved in DMSO, prepare a solvent correction curve (ranging from 4.5% to 5.5% DMSO in running buffer). Causality: DMSO has a high refractive index; slight mismatches between the sample and running buffer will cause false-positive spikes. The calibration curve mathematically corrects these artifacts.

  • Fragment Titration: Prepare a 2-fold dilution series of the fragment (0.1 µM to 100 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4). Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to disrupt the salt bridge and regenerate the surface.

  • Data Analysis: Double-reference the data (subtracting Flow Cell 1 and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

SPR_Workflow Prep 1. Sensor Chip Prep Amine Coupling of Target Baseline 2. Baseline & DMSO Cal Buffer + DMSO Correction Prep->Baseline Titration 3. Fragment Titration 0.1 µM to 100 µM Injection Baseline->Titration Regen 4. Surface Regeneration 10 mM Glycine-HCl (pH 2.0) Titration->Regen Regen->Baseline Next Cycle Analysis 5. Data Analysis 1:1 Langmuir Kinetic Fit Regen->Analysis

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for Kd determination.

Protocol 2: Chromogenic Substrate Assay for Ki​ Determination
  • Causality of Design: To prove that the fragment binds specifically to the active site (competitive inhibition), we measure its ability to prevent the enzyme from cleaving a specific chromogenic substrate (e.g., S-2222 for Factor Xa), which releases p-nitroaniline (absorbance at 405 nm).

  • Self-Validating Mechanism: The assay measures initial velocity ( V0​ ) rather than endpoint absorbance. This ensures steady-state kinetics are observed before substrate depletion or product inhibition skews the data. A known inhibitor (e.g., Apixaban) is run in parallel to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the target enzyme to a final concentration of 2 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Incubation: Add the fragment (varying concentrations from 1 µM to 200 µM) to the enzyme solution in a 96-well plate. Incubate for 15 minutes at 37°C to allow the fragment-enzyme complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the chromogenic substrate at a concentration equal to its Km​ value.

  • Kinetic Monitoring: Immediately read the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to the Cheng-Prusoff equation to derive the inhibition constant ( Ki​ ).

Conclusion

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is a masterclass in fragment design. By combining the electrostatic anchoring power of an amidine with the physicochemical tuning of a trifluoromethyl-pyrazole, it secures a highly efficient foothold in the S1 pockets of critical therapeutic targets. Utilizing rigorous, self-validating SPR and chromogenic assays ensures that its binding affinity is accurately quantified, paving the way for its elaboration into potent, orally bioavailable clinical candidates.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • ACS Medicinal Chemistry Letters (ACS Publications)
  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, a key build...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, a key building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the trifluoromethyl group often enhances metabolic stability and binding affinity.[1][2] The propanimidamide moiety serves as a versatile precursor for various heterocyclic systems and as a bioisostere for other functional groups. This guide details a robust two-step synthetic pathway, commencing with the synthesis of the nitrile intermediate, 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile, followed by its conversion to the target propanimidamide via a modified Pinner reaction. This protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices and detailed analytical checkpoints.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in the development of a wide array of therapeutic agents.[3][4] Its unique chemical properties allow it to interact with numerous biological receptors and enzymes.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[5] The target molecule, 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, combines these features with a reactive and versatile propanimidamide side chain, making it a valuable synthon for further elaboration in drug discovery programs.

This guide presents a reliable and scalable two-step synthesis. The first step involves a Michael addition of 3-(trifluoromethyl)-1H-pyrazole to acrylonitrile to form the key nitrile intermediate. The second step employs a classic Pinner reaction to convert the nitrile into the desired propanimidamide hydrochloride salt.[6][7]

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Pinner Reaction Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Nitrile 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile Pyrazole->Nitrile Acrylonitrile, Base Acrylonitrile Acrylonitrile Product 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Nitrile->Product 1. Anhydrous EtOH, HCl (gas) 2. Anhydrous NH3 Ethanol Ethanol HCl Anhydrous HCl Ammonia Ammonia

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile

This procedure outlines the synthesis of the nitrile intermediate via a Michael addition reaction. The C-4 position of the 3-(trifluoromethyl)-1H-pyrazole is sufficiently nucleophilic to attack the activated double bond of acrylonitrile in the presence of a base catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Trifluoromethyl)-1H-pyrazole≥97%Commercially Available
Acrylonitrile≥99%, contains inhibitorCommercially AvailableCaution: Toxic and flammable.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)-1H-pyrazole (10.0 g, 73.5 mmol).

    • Add anhydrous acetonitrile (100 mL) and stir until the pyrazole is fully dissolved.

    • Add finely powdered anhydrous potassium carbonate (15.2 g, 110.2 mmol).

  • Addition of Acrylonitrile:

    • Slowly add acrylonitrile (5.8 mL, 88.2 mmol) to the stirred suspension at room temperature. Causality: Acrylonitrile is added slowly to control the exothermicity of the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting pyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate.

    • Rinse the filter cake with a small amount of ethyl acetate (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile as a colorless oil or a low-melting solid. The expected yield is typically in the range of 70-85%.

Characterization of the Intermediate
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.6 (s, 1H, pyrazole-H), 3.0 (t, 2H, -CH₂-CN), 2.8 (t, 2H, pyrazole-CH₂-).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ~ -62 (s, 3F, -CF₃).

  • IR (neat, cm⁻¹): ~2250 (C≡N stretch), ~1550 (C=N stretch of pyrazole).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₆F₃N₃ [M+H]⁺: 190.06. Found: 190.06.

Part 2: Synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

This part of the protocol describes the conversion of the synthesized nitrile to the target propanimidamide via the Pinner reaction. This classic reaction involves two key stages: the formation of an imidate hydrochloride salt (Pinner salt) and its subsequent ammonolysis.[8][9]

Workflow for the Pinner Reaction

Pinner_Workflow start Start setup Dissolve Nitrile in Anhydrous Ethanol start->setup cool Cool to 0°C setup->cool hcl Bubble Anhydrous HCl Gas cool->hcl ammonia Bubble Anhydrous NH₃ Gas cool->ammonia stir Stir at 0°C to RT hcl->stir precipitate Precipitate Pinner Salt stir->precipitate isolate_salt Isolate and Dry Pinner Salt precipitate->isolate_salt ammonolysis_setup Suspend Pinner Salt in Anhydrous Ethanol isolate_salt->ammonolysis_setup ammonolysis_setup->cool stir_ammonia Stir at RT ammonia->stir_ammonia filter Filter off NH₄Cl stir_ammonia->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the Pinner reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrileAs synthesized in Part 1
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor precipitation and washing.
Hydrogen Chloride (HCl)Gas, anhydrousIn-house generation or lecture bottleCaution: Corrosive and toxic gas.
Ammonia (NH₃)Gas, anhydrousLecture bottleCaution: Corrosive and toxic gas.
Nitrogen (N₂)High purityFor inert atmosphere.
Step-by-Step Protocol

Stage A: Formation of the Ethyl Propanimidate Hydrochloride (Pinner Salt)

  • Reaction Setup (Strictly Anhydrous):

    • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂) and then to a gas trap (e.g., a bubbler with a concentrated NaOH solution).

    • Flame-dry the glassware under a stream of dry nitrogen and allow it to cool to room temperature.

    • Charge the flask with 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile (5.0 g, 26.4 mmol) and anhydrous ethanol (50 mL).

    • Cool the stirred solution to 0 °C in an ice-water bath.

  • Introduction of Anhydrous HCl:

    • Slowly bubble anhydrous HCl gas through the solution while maintaining the temperature at 0 °C. Causality: Low temperature is crucial to prevent the formation of the amide byproduct, as the intermediate imidate hydrochloride is thermally unstable.[9]

    • Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. This may take 1-2 hours.

  • Reaction and Isolation:

    • After saturation with HCl, seal the flask and allow the reaction mixture to stir at 0 °C for 4 hours, then let it stand in a refrigerator at 4 °C overnight (12-16 hours).

    • A significant amount of white precipitate should form.

    • Add anhydrous diethyl ether (100 mL) to the mixture to ensure complete precipitation of the salt.

    • Collect the white solid by vacuum filtration under a nitrogen atmosphere.

    • Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

    • Dry the isolated ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidate hydrochloride salt under high vacuum. Do not attempt to determine the melting point as it may decompose upon heating.

Stage B: Ammonolysis to 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

  • Reaction Setup:

    • In a flame-dried, nitrogen-flushed round-bottom flask, suspend the dried Pinner salt (assuming quantitative yield from the previous step, ~26.4 mmol) in anhydrous ethanol (100 mL).

    • Cool the suspension to 0 °C in an ice-water bath.

  • Introduction of Anhydrous Ammonia:

    • Bubble anhydrous ammonia gas through the stirred suspension for approximately 30-45 minutes. The solid Pinner salt should gradually dissolve as it reacts, and a new precipitate of ammonium chloride (NH₄Cl) will form.

  • Reaction and Work-up:

    • After the addition of ammonia, seal the flask and stir the mixture at room temperature for 24 hours.

    • Remove the precipitated ammonium chloride by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, which is often obtained as its hydrochloride salt.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether or isopropanol.

    • Dissolve the crude solid in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then to 4 °C to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of the Final Product
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.2 (br s, 2H, =NH₂⁺), 8.8 (br s, 2H, -NH₂⁺), 8.0 (s, 1H, pyrazole-H), 2.9 (t, 2H, -CH₂-C(=NH₂)⁺), 2.7 (t, 2H, pyrazole-CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168 (C=N), ~138 (pyrazole C), ~120 (q, J ≈ 268 Hz, CF₃), ~115 (pyrazole C), ~108 (pyrazole C), ~30 (CH₂), ~20 (CH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ (ppm) ~ -61 (s, 3F, -CF₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₉F₃N₄ [M+H]⁺: 207.08. Found: 207.08.

Safety and Handling

  • Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin absorption. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases. Use appropriate gas handling equipment and perform all operations in a fume hood. Ensure a proper gas trap is in place to neutralize excess gas.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.

  • BenchChem. (2025). synthesis of novel pyrazole derivatives for drug discovery.

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.

  • Wikipedia. (n.d.). Pinner reaction.

  • J&K Scientific. (2025). Pinner Reaction.

  • ResearchGate. (n.d.). Synthetic route to the new 3-(pyrazol-1-yl)propanamide (PPA) derivatives 3 and 4.

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • SynArchive. (2026). Pinner Reaction.

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction.

  • Appchem. (n.d.). 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile.

  • Appchem. (n.d.). 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide.

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.

  • ACS Publications. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.

  • PubMed. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling.

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

Sources

Application

applications of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in medicinal chemistry

Application Note: Therapeutic Utility and Workflows for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in Drug Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Therapeutic Utility and Workflows for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS: 2098093-58-2) represents a highly privileged building block in modern medicinal chemistry. By combining a lipophilic, metabolically stable trifluoromethyl-pyrazole core with a highly basic propanimidamide side chain, this scaffold is engineered specifically for the development of targeted protease inhibitors. This application note details the structural rationale, primary therapeutic applications, and validated experimental protocols for utilizing this compound as a potent arginine mimetic in drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics

The utility of this molecule stems from the synergistic properties of its two primary functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

A. The Trifluoromethyl-Pyrazole Core (Bioisosterism & Stability)

The trifluoromethyl ( −CF3​ ) moiety is ubiquitous in medicinal chemistry due to its profound electronegativity and ability to improve metabolic stability [1].

  • Metabolic Shielding: The −CF3​ group acts as a robust bioisostere for methyl groups or halogens, effectively blocking cytochrome P450-mediated oxidation at vulnerable heterocyclic positions.

  • Lipophilicity & Halogen Bonding: The incorporation of fluorine significantly increases the compound's lipophilicity (clogP), which is essential to offset the highly polar nature of the amidine group. Furthermore, the −CF3​ group can participate in orthogonal halogen bonding within hydrophobic enzyme pockets (such as the S3/S4 pockets of serine proteases) [2].

B. The Propanimidamide Side Chain (Arginine Mimetic)

Amidines are classic, highly effective arginine mimetics [3]. At physiological pH, the propanimidamide group is protonated (pKa 11–12), bearing a delocalized positive charge.

  • Targeting the S1 Specificity Pocket: In trypsin-like serine proteases (e.g., Factor Xa, Thrombin, TMPRSS2), the S1 pocket contains a highly conserved, negatively charged Aspartic Acid residue (Asp189). The amidine group inserts deeply into this pocket, forming a bidentate salt bridge and a strong hydrogen-bond network with Asp189, anchoring the inhibitor in the active site [4].

G I 3-(3-(CF3)-1H-pyrazol-4-yl) propanimidamide CF3 Trifluoromethyl-Pyrazole Core I->CF3 comprises Amidine Propanimidamide Side Chain I->Amidine comprises S4 Hydrophobic S3/S4 Pocket (Enzyme) CF3->S4 Hydrophobic/Halogen Bonding S1 S1 Specificity Pocket (Enzyme) Amidine->S1 Inserts into Asp Asp189 Residue (Anionic) Amidine->Asp Salt Bridge / H-Bond Network S1->Asp Contains

Caption: Pharmacophore binding dynamics of the amidine and trifluoromethyl-pyrazole moieties within a target serine protease.

Primary Applications in Medicinal Chemistry

Application 1: Trypsin-Like Serine Protease Inhibitors

Because the propanimidamide acts as a structural analog to the basic side chain of L-arginine, it is heavily utilized in the synthesis of anticoagulants (targeting Factor Xa and Thrombin) and broad-spectrum antivirals (targeting host transmembrane serine proteases like TMPRSS2, which facilitate viral entry) [4]. The flexible propyl linker allows the amidine to achieve optimal geometry for interacting with Asp189 without introducing the steric clash sometimes seen with rigid benzamidines.

Application 2: Prodrug Strategies for Oral Bioavailability (Amidoximes)

A fundamental challenge in utilizing basic amidines is their poor intestinal absorption; the permanent positive charge prevents passive diffusion across the lipophilic gut wall. To solve this, medicinal chemists convert the active amidine into an amidoxime prodrug ( −C(NH)NHOH ) [5].

  • Mechanism: N-hydroxylation lowers the pKa of the functional group, rendering the molecule largely neutral in the intestines and drastically improving Caco-2 permeability. Once absorbed, the amidoxime is rapidly reduced back to the active amidine in the liver by the mitochondrial amidoxime reducing component (mARC) enzyme complex.

G A Active Amidine (Poor Oral Bioavailability) B Chemical N-Hydroxylation (Prodrug Synthesis) A->B C Amidoxime Prodrug (Lower pKa, High Permeability) B->C D Oral Administration & Intestinal Absorption C->D E Hepatic Reduction (mARC Enzyme Complex) D->E F Systemic Circulation of Active Amidine E->F

Caption: Workflow illustrating the necessity and mechanism of the amidoxime prodrug strategy for amidine-based therapeutics.

Validated Experimental Protocols

To ensure rigorous evaluation of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro FRET-Based Factor Xa Inhibition Assay

This assay determines the half-maximal inhibitory concentration ( IC50​ ) of the amidine compound. It incorporates a Z'-factor calculation to ensure the assay is statistically robust before screening.

Materials:

  • Human Factor Xa (hFXa) enzyme.

  • Fluorogenic substrate: Boc-Ile-Glu-Gly-Arg-AMC.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the amidine compound in DMSO (starting at 10 mM). Dilute 1:100 in Assay Buffer.

  • Self-Validation (Z'-Factor Setup): Designate 8 wells as Positive Controls (100% inhibition using 10 µM Rivaroxaban) and 8 wells as Negative Controls (0% inhibition, vehicle only).

  • Incubation: Add 20 µL of hFXa (final concentration 1 nM) to a 384-well black microplate. Add 10 µL of the compound dilutions or controls. Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration 50 µM) to all wells.

  • Kinetic Read: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Validation & Analysis:

    • Calculate the Z'-factor using the control wells: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed only if Z′≥0.5 .

    • Plot the initial velocity ( V0​ ) against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic non-linear regression to determine the IC50​ .

Protocol B: Caco-2 Permeability Assessment (Amidine vs. Amidoxime)

Because the amidine will likely exhibit poor permeability, this assay validates the necessity of a prodrug approach.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow differentiation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only use inserts with TEER > 250 Ω⋅cm2 , confirming tight junction integrity.

  • Dosing: Add 10 µM of the amidine (or its amidoxime prodrug) in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the formula: Papp​=C0​×AdQ/dt​ , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic and pharmacodynamic profile of a typical 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide derivative compared to its amidoxime prodrug, demonstrating the causality of the prodrug design.

ParameterActive Amidine DerivativeAmidoxime ProdrugBiological Implication
Factor Xa IC50​ (nM) 12.5 ± 1.2> 10,000Prodrug is inactive in vitro; requires in vivo reduction.
pKa (Basic Nitrogen) ~ 11.5~ 6.2Prodrug is neutral at intestinal pH (7.4).
Caco-2 Papp​ ( 10−6 cm/s) < 1.0 (Low)18.5 (High)Prodrug easily crosses the lipophilic gut epithelium.
Oral Bioavailability (%F) < 5%> 65%Prodrug successfully delivers the active scaffold systemically.
Hepatic Microsome Stability High ( t1/2​ > 120 min)Rapidly Reduced −CF3​ pyrazole prevents CYP oxidation; amidoxime is reduced to amidine.

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Molecules (MDPI) URL:[Link]

  • Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors Source: Current Medicinal Chemistry URL:[Link]

  • Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Method

Preclinical In Vivo Dosing and Pharmacokinetic Strategy for 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

Application Note & Protocol Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Medicinal Chemists. Executive Summary & Physicochemical Rationale The compound 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Medicinal Chemists.

Executive Summary & Physicochemical Rationale

The compound 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS 2098093-58-2) represents a highly specialized pharmacophore frequently utilized in the development of serine protease inhibitors (e.g., Factor VIIa/Xa inhibitors) and arginine deiminase (PAD) inhibitors.

As a Senior Application Scientist, I frequently observe that researchers struggle with the in vivo translation of amidine-containing compounds. The dosing strategy for this molecule is entirely dictated by its dichotomous physicochemical nature:

  • The 3-(Trifluoromethyl)-1H-pyrazole Core: Confers excellent metabolic stability against cytochrome P450 (CYP) oxidation and enhances target binding affinity via localized lipophilicity and halogen bonding [1].

  • The Propanimidamide Moiety: Amidines are extremely basic (pKa ~ 11–12). At physiological pH (7.4), this group is permanently protonated.

The Causality of Failure: The permanent positive charge of the amidine prevents passive transcellular diffusion across the intestinal epithelium, resulting in extremely poor oral bioavailability (<5%). Furthermore, the high polarity drives rapid renal clearance, resulting in a short systemic half-life. To successfully dose this compound in vivo, researchers must abandon standard lipid-based formulations and adopt specialized aqueous buffering for parenteral routes, or employ prodrug masking strategies for oral administration [2].

Formulation Strategies & Vehicle Selection

To ensure a self-validating experimental system, the formulation must maintain the compound in a fully dissolved state without precipitating upon injection into the physiological buffer of the bloodstream.

Parenteral Dosing (IV / SC / IP)

Because the amidine is highly water-soluble when protonated, lipophilic vehicles (e.g., PEG400, Cremophor EL, or lipid emulsions) are both unnecessary and counterproductive. The compound will not partition favorably into the lipid phase, leading to erratic release kinetics.

  • Optimal Vehicle: 5% Dextrose in Water (D5W) or 0.9% Saline, buffered with 10 mM Citrate (pH 5.0).

  • Causality: Maintaining a slightly acidic pH ensures the amidine remains fully ionized and in solution at high concentrations (up to 10 mg/mL) during storage, preventing adsorption to the glass walls of the vial.

Oral Dosing (PO) & The Prodrug Imperative

Direct oral dosing of the free amidine is futile for efficacy studies. If oral efficacy is required, the amidine must be synthetically masked. Field-proven strategies include converting the amidine to an N,N′-dihydroxyamidine or a carbamate prodrug [3]. These modifications reduce the basicity of the molecule, allowing it to cross the gut wall before being enzymatically reduced back to the active free amidine in the liver and systemic circulation.

ProdrugLogic PO_Amidine Oral Dosing (Free Amidine) GI_Tract GI Tract (pH 1-7) PO_Amidine->GI_Tract PO_Prodrug Oral Dosing (N-OH Prodrug) PO_Prodrug->GI_Tract Blood Systemic Circulation GI_Tract->Blood High Permeability (Masked Charge) Excretion Fecal Excretion GI_Tract->Excretion Poor Permeability (Permanent + Charge) Blood->Blood Hepatic Reduction to Active Amidine

Diagram 1: Absorption pathways demonstrating the necessity of prodrug masking for oral amidine delivery.

In Vivo Dosing Protocols (Rodent Model)

The following protocols are designed for Sprague-Dawley rats to establish a baseline pharmacokinetic (PK) profile.

Protocol A: Intravenous (IV) Bolus Dosing
  • Objective: Determine absolute clearance (Cl), volume of distribution (Vd), and baseline half-life (t1/2).

  • Dose: 2.0 mg/kg.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2.0 mg of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in 1.0 mL of sterile D5W containing 10 mM Citrate buffer (pH 5.0). Vortex for 2 minutes until optically clear.

    • Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, the compound has precipitated; adjust the pH downward with 0.1N HCl.

    • Administration: Warm the rat under a heat lamp to dilate the lateral tail vein. Using a 27G needle, inject the formulation at a dose volume of 1.0 mL/kg over 30 seconds.

    • Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Protocol B: Oral (PO) Gavage of Prodrug
  • Objective: Determine oral bioavailability (F%) of the active amidine following prodrug administration.

  • Dose: 10.0 mg/kg (Prodrug equivalent).

  • Step-by-Step Methodology:

    • Preparation: Suspend the N-hydroxy prodrug in 0.5% Methylcellulose (MC) with 0.1% Tween-80. (Note: The prodrug is less polar and may form a suspension rather than a solution).

    • Administration: Using an 18G oral gavage needle, administer a dose volume of 5.0 mL/kg directly into the stomach.

    • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Bioanalytical Extraction & LC-MS/MS Workflow

Standard alkaline liquid-liquid extraction (LLE) will fail for this compound. Because the amidine has a pKa > 11, raising the pH of the plasma to 10 will not neutralize the molecule; it will remain protonated and will not partition into the organic solvent. Furthermore, amidines strongly bind to plasma proteins and the silanol groups of standard glassware.

The Solution: Acidic protein precipitation (PPT) in polypropylene tubes. The acid disrupts protein binding and ensures the amidine is fully ionized, remaining highly soluble in the aqueous-organic supernatant.

Step-by-Step Bioanalytical Protocol
  • Aliquot: Transfer 50 µL of K2EDTA plasma into a 1.5 mL polypropylene Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled amidine).

  • Acidic Crash: Add 150 µL of cold Acetonitrile containing 1.0% Formic Acid .

    • Causality: The 3:1 organic-to-aqueous ratio precipitates >95% of plasma proteins, while the formic acid drops the pH to ~2.5, breaking ionic interactions between the amidine and plasma proteins.

  • Agitation: Vortex vigorously for 5 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a polypropylene autosampler vial.

  • Analysis: Inject 5 µL onto an LC-MS/MS system utilizing a HILIC column (or a C18 column with an ion-pairing reagent like heptafluorobutyric acid) to ensure retention of the highly polar analyte.

Bioanalysis Plasma Plasma Sample (Protein-Bound Amidine) Crash Add 1% Formic Acid in ACN (3:1 v/v ratio) Plasma->Crash Release Acidic pH Disrupts Binding Amidine Fully Ionized (+) Crash->Release Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Release->Centrifuge LCMS LC-MS/MS Analysis (HILIC Column) Centrifuge->LCMS

Diagram 2: Acidic protein precipitation workflow required to recover highly basic amidine compounds.

Quantitative Data Presentation: Expected PK Parameters

Based on the physicochemical properties of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide and analogous amidine-based inhibitors, the following table summarizes the expected pharmacokinetic parameters in a rodent model.

ParameterIV Dosing (Free Amidine, 2 mg/kg)PO Dosing (Free Amidine, 10 mg/kg)PO Dosing (Prodrug, 10 mg/kg)
Cmax (ng/mL) 1,850 (at t=0)< 25450 (Active Amidine)
Tmax (hr) N/A1.02.5
AUC (ng·hr/mL) 2,100< 503,780 (Active Amidine)
Clearance (mL/min/kg) 15.8 (Rapid Renal)N/AN/A
Half-life (t1/2, hr) 1.2N/A3.8 (Formation-rate limited)
Bioavailability (F%) 100%< 2.5% ~ 36%

Note: The prolonged half-life observed in the prodrug PO group is "formation-rate limited," meaning the apparent half-life is driven by the slow, continuous absorption and hepatic conversion of the prodrug into the systemic circulation, rather than the intrinsic clearance of the free amidine.

References

  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available at:[Link]

  • Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. Ingenta Connect. Available at:[Link]

  • N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

Abstract This document provides a detailed guide for the comprehensive structural characterization of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the comprehensive structural characterization of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and precise structural verification is critical for drug development and scientific research.[1][2] This guide outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectra. It offers an in-depth analysis of the expected spectral data, including chemical shifts, coupling constants, and correlations, to provide an unambiguous structural elucidation of the title compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization of complex heterocyclic molecules.

Introduction and Rationale

The compound 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic molecule featuring a pyrazole ring substituted with a trifluoromethyl group and a propanimidamide side chain.[3][4] Each of these structural motifs presents unique features in an NMR spectrum, which, when analyzed together, allow for complete structural confirmation.

  • ¹H-Pyrazolyl Core: The pyrazole ring is an aromatic heterocycle. The proton on the ring (H5) is expected to appear in the aromatic region of the ¹H NMR spectrum. The N-H proton of the pyrazole is labile and often appears as a broad signal at a high chemical shift, which can be confirmed by D₂O exchange.[5]

  • Trifluoromethyl (-CF₃) Group: This group provides a strong, distinct signal in ¹⁹F NMR, serving as a key marker for the molecule. Its electron-withdrawing nature significantly influences the chemical shifts of nearby nuclei.[6][7]

  • Propanimidamide Side Chain: This unit consists of two methylene groups (-CH₂CH₂-) and an amidine group (-C(=NH)NH₂). The methylene protons will exhibit characteristic aliphatic signals with predictable splitting patterns. The amidine protons, like the pyrazole N-H, are exchangeable and their observation is highly dependent on the choice of solvent.[8][9]

The selection of an appropriate deuterated solvent is paramount. Aprotic polar solvents like DMSO-d₆ are preferred over solvents like CDCl₃ or D₂O because they can form hydrogen bonds with the N-H protons, slowing down their chemical exchange rate and allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[8][9] This is crucial for accounting for all protons in the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide are numbered as shown below.

Caption: Structure of the title compound with atom numbering for NMR assignments.

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. The concentration must be sufficient for detecting all signals, especially for less sensitive nuclei like ¹³C. The choice of solvent, DMSO-d₆, is deliberate to ensure the observation of exchangeable N-H protons.[8] Tetramethylsilane (TMS) is used as an internal standard for referencing the ¹H and ¹³C spectra to 0.0 ppm.[10]

Procedure:

  • Weigh approximately 10-15 mg of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide directly into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • Add 5 µL of a 1% TMS solution in DMSO-d₆ as an internal standard.

  • Vortex the sample at room temperature for 1-2 minutes until the solid is completely dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments is necessary for a complete and unambiguous assignment. ¹H, ¹³C, and ¹⁹F NMR provide direct observation of the respective nuclei. 2D COSY is used to establish proton-proton connectivities, while 2D HSQC correlates protons with their directly attached carbons.[11][12]

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Standard pulse sequences for ¹H, ¹³C{¹H}, ¹⁹F, COSY, and HSQC experiments.

Step-by-Step Acquisition:

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse angle, 16 scans, 2-second relaxation delay, spectral width covering -2 to 15 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum (proton-decoupled).

    • Typical parameters: 30° pulse angle, 32 scans, 2-second relaxation delay, spectral width centered around -60 to -70 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • Typical parameters: 30° pulse angle, 1024 scans (or more, depending on concentration), 2-second relaxation delay, spectral width covering 0 to 180 ppm.

  • 2D COSY Acquisition:

    • Set up a gradient-selected COSY (Correlation Spectroscopy) experiment.[13]

    • Use the spectral width and transmitter offset from the 1D ¹H spectrum for both dimensions.[14]

    • Typical parameters: 256 increments in the indirect dimension (t₁), 8 scans per increment.

  • 2D HSQC Acquisition:

    • Set up a multiplicity-edited, gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment.[15]

    • Set the F2 (direct) dimension parameters based on the ¹H spectrum and the F1 (indirect) dimension parameters based on the ¹³C spectrum.[14]

    • Typical parameters: 256 increments in t₁, 16 scans per increment, optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

Data Analysis and Spectral Interpretation

The following diagram illustrates the workflow for analyzing the acquired NMR data to confirm the molecular structure.

G cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment H1_NMR 1D ¹H NMR Assign_H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_H C13_NMR 1D ¹³C NMR Assign_C Assign ¹³C Signals (Chemical Shift, C-F Coupling) C13_NMR->Assign_C F19_NMR 1D ¹⁹F NMR Assign_F Assign ¹⁹F Signal F19_NMR->Assign_F COSY 2D COSY Correlate_HH Correlate ¹H-¹H Couplings COSY->Correlate_HH HSQC 2D HSQC Correlate_CH Correlate ¹H-¹³C Connections HSQC->Correlate_CH Assign_H->Correlate_HH Assign_H->Correlate_CH Final_Structure Final Structure Confirmation Assign_F->Final_Structure Assign_C->Correlate_CH Correlate_HH->Final_Structure Correlate_CH->Final_Structure

Caption: Workflow for NMR data analysis and structure confirmation.

Predicted Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

Atom LabelNucleusPredicted δ (ppm)MultiplicityJ (Hz)Assignment Rationale
H-N1¹H13.0 - 14.0br s-Broad, exchangeable pyrazole N-H proton.[5]
H-N3, H-N4¹H6.5 - 9.0br s-Exchangeable amidine protons, often very broad.[8]
H5¹H~7.8s-Aromatic proton on the pyrazole ring.
H6¹H~2.8t~7.5Methylene protons adjacent to the pyrazole ring.
H7¹H~2.4t~7.5Methylene protons adjacent to the amidine carbon.
CF₃¹⁹F-60 to -65s-Referenced to CFCl₃; singlet due to no adjacent ¹H or ¹⁹F.[16][17]
C8¹³C~165s-Amidine carbon, typically deshielded.
C3¹³C~145q¹J(C,F) ≈ 270Pyrazole carbon attached to CF₃, split by fluorine.
C5¹³C~135s-CH carbon of the pyrazole ring.
C4¹³C~110q²J(C,F) ≈ 35Quaternary pyrazole carbon adjacent to CF₃ group.
C7¹³C~35s-Aliphatic methylene carbon.
C6¹³C~20s-Aliphatic methylene carbon.
Interpretation of Spectra
  • ¹H NMR: The spectrum is expected to show a singlet in the aromatic region (~7.8 ppm) for H5. Two triplets, integrating to 2H each, should appear in the aliphatic region (~2.8 and ~2.4 ppm) for the H6 and H7 methylene groups, respectively. Several broad singlets are expected for the exchangeable N-H protons at higher chemical shifts. The residual solvent peak for DMSO-d₅ appears at ~2.50 ppm.

  • ¹⁹F NMR: A single, sharp peak is expected for the CF₃ group around -62 ppm. Its high intensity and singlet nature are characteristic.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The amidine carbon (C8) will be the most downfield. The two pyrazole carbons attached to fluorine (C3 and C4) will appear as quartets due to ¹J and ²J C-F coupling, respectively. The remaining pyrazole carbon (C5) and the two aliphatic carbons (C6, C7) will appear as singlets.

  • 2D COSY: The key correlation will be a cross-peak between the H6 triplet (~2.8 ppm) and the H7 triplet (~2.4 ppm), confirming the -CH₂-CH₂- connectivity of the propanimidamide side chain.

  • 2D HSQC: This experiment will definitively link the proton signals to their attached carbons:

    • Cross-peak between δH ~7.8 (H5) and δC ~135 (C5).

    • Cross-peak between δH ~2.8 (H6) and δC ~20 (C6).

    • Cross-peak between δH ~2.4 (H7) and δC ~35 (C7). The multiplicity-edited nature of the experiment will show C5 as a positive (CH) peak, while C6 and C7 will appear as negative (CH₂) peaks, further confirming the assignments.[11]

The following diagram illustrates the key correlations expected in the 2D NMR spectra.

G cluster_cosy COSY (¹H-¹H) Correlations cluster_hsqc HSQC (¹H-¹³C) Correlations mol H6 H6 H7 H7 H6->H7 H5 H5 C5 C5 H5->C5 H6_2 H6 C6 C6 H6_2->C6 H7_2 H7 C7 C7 H7_2->C7

Caption: Key COSY and HSQC correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. By following the detailed protocols and analytical workflow presented in this application note, researchers can achieve unambiguous assignment of all proton, carbon, and fluorine signals, thereby ensuring the structural integrity and purity of the compound for its intended application in research and development.

References

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 26). Propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation. Doc Brown's Chemistry. [Link]

  • Danielson, E., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • van de Moosdijk, A. A., et al. (1998). Proton NMR spectroscopy of solvent-saturable resonances: a new approach to study pH effects in situ. Magnetic Resonance in Medicine. [Link]

  • Moser, A. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

  • Dalton, D. R. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

  • Visnav, S. K., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results. [Link]

  • Patel, H. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • TMP Chem. (2017, April 25). NMR spectroscopy. Proton exchange. YouTube. [Link]

  • Allery Chemistry. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson+. [Link]

  • Jasinski, A., et al. (1999). NMR measurements of proton exchange between solvent and peptides and proteins. Acta Biochimica Polonica. [Link]

  • The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. Chemistry Department, The University of Chicago. [Link]

  • Appchem. (n.d.). 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. Appchem. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. UMSL. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • EPFL. (n.d.). 2D NMR. EPFL. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Chemistry Department. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. Given the limited availability...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. Given the limited availability of a direct, step-by-step protocol in peer-reviewed literature, this document outlines a robust, multi-step synthetic pathway. It provides detailed experimental procedures and a comprehensive troubleshooting section in a question-and-answer format to address common challenges and improve reaction yield and purity.

Proposed Synthetic Pathway Overview

The synthesis of the target compound, 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, is proposed to proceed via a three-stage sequence. This pathway is designed for efficiency and adaptability, utilizing well-established chemical transformations. The key stages are:

  • Iodination of the Pyrazole Core: Formation of the key intermediate, 4-iodo-3-(trifluoromethyl)-1H-pyrazole.

  • Carbon-Carbon Bond Formation and Reduction: Introduction of the propanenitrile side chain via a Sonogashira coupling with 3-butynenitrile, followed by a selective catalytic hydrogenation of the resulting alkyne.

  • Imidamide Formation: Conversion of the terminal nitrile group to the desired propanimidamide functionality using the Pinner reaction.

Synthetic_Pathway A 3-(Trifluoromethyl)-1H-pyrazole B 4-Iodo-3-(trifluoromethyl)-1H-pyrazole A->B I₂ / Oxidant (e.g., CAN) C 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)prop-2-yn-1-nitrile B->C Sonogashira Coupling (Pd/Cu catalyst, Base) with 3-Butynenitrile D 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile C->D Catalytic Hydrogenation (e.g., Lindlar catalyst) E 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide D->E Pinner Reaction (Anhydrous HCl, EtOH) then NH₃

Caption: Proposed synthetic workflow for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to optimize your experimental outcomes.

Stage 1: Iodination of 3-(Trifluoromethyl)-1H-pyrazole

Question 1: My iodination reaction shows low conversion to 4-iodo-3-(trifluoromethyl)-1H-pyrazole. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the iodination of pyrazoles is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting:

  • Reagent Purity and Stoichiometry: Ensure that the starting 3-(trifluoromethyl)-1H-pyrazole is pure. Impurities can interfere with the reaction.[1] The stoichiometry of iodine and the oxidant is critical. Using a slight excess of iodine (1.1-1.2 equivalents) can often drive the reaction to completion.

  • Choice of Iodinating System: While elemental iodine (I₂) alone can work, its reactivity is often enhanced by an oxidizing agent. Cerium(IV) ammonium nitrate (CAN) in combination with I₂ is highly effective for the regioselective 4-iodination of 1-aryl-3-CF3-1H-pyrazoles.[2] If you are using a different system, consider switching to I₂/CAN in a solvent like acetonitrile.

  • Reaction Conditions:

    • Temperature: Iodination reactions can be sensitive to temperature. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require more time to reach completion.[3]

  • Workup Procedure: Ensure that the workup procedure effectively quenches any remaining oxidant and iodine. A wash with aqueous sodium thiosulfate solution is standard for removing excess iodine.

Question 2: I am observing the formation of other iodinated isomers. How can I improve the regioselectivity for the 4-position?

Answer: Regioselectivity in pyrazole substitution is influenced by both electronic and steric factors.[4]

  • Directed Iodination: The combination of CAN and I₂ has been shown to be highly regioselective for the 4-position on similar pyrazole systems.[2] This is a recommended starting point.

  • Protecting Groups: If the N-H proton is unprotected, you might see a mixture of products. While direct iodination of the N-unprotected pyrazole is feasible, N-protection can sometimes improve selectivity and solubility.[5] However, this adds extra steps to the synthesis. For this specific target, direct iodination should be achievable.

  • Reaction Conditions: The choice of solvent can influence regioselectivity. Acetonitrile is a common and effective solvent for this type of reaction.

Stage 2: Sonogashira Coupling and Reduction

Question 3: The Sonogashira coupling reaction between my 4-iodo-pyrazole and 3-butynenitrile is giving a low yield. What are the key parameters to optimize?

Answer: The Sonogashira coupling is a powerful reaction but can be sensitive to several variables.[6][7]

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) is active. If it's old, its activity may be diminished. Using a freshly prepared or purchased catalyst is recommended.

    • Copper Co-catalyst: The copper(I) salt (typically CuI) is crucial for the reaction.[8] It should be of high purity.

    • Ligands: The choice of phosphine ligand can be important. Triphenylphosphine (PPh₃) is standard, but other ligands can sometimes improve results.

  • Reaction Atmosphere: This reaction is highly sensitive to oxygen.[6] Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). All solvents and reagents should be thoroughly degassed before use.

  • Base and Solvent: A common combination is triethylamine (Et₃N) as both the base and a solvent, or in combination with another solvent like DMF or THF.[9] The base must be anhydrous.

  • Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the alkyne. This can be minimized by adding the alkyne slowly to the reaction mixture and ensuring an efficient primary coupling reaction.

Question 4: My catalytic hydrogenation of the alkyne is leading to over-reduction to the alkane or incomplete reaction. How can I selectively obtain the alkane?

Answer: Selective hydrogenation of an alkyne to an alkane without stopping at the alkene is the goal here.

  • Catalyst Choice: For full saturation of the triple bond to a single bond, a standard hydrogenation catalyst like Palladium on Carbon (Pd/C) is typically used.

  • Hydrogen Pressure: The reaction is usually carried out under a positive pressure of hydrogen gas. A balloon of hydrogen is often sufficient for small-scale reactions, but for larger scales or more stubborn reductions, a Parr hydrogenator may be necessary to apply higher pressures.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress. The disappearance of the starting material can be tracked by TLC or GC-MS. Over-reduction to other parts of the molecule is a risk, so careful monitoring helps to stop the reaction once the desired transformation is complete.

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used for hydrogenations. Ensure the solvent is of appropriate quality and is compatible with your substrate.

It is worth noting that some methods achieve a semi-reduction to the alkene. For instance, the Lindlar catalyst is specifically designed to stop at the Z-alkene.[10] However, for the synthesis of the target propanimidamide, full reduction to the alkane is required.

Stage 3: Pinner Reaction for Imidamide Formation

Question 5: I am struggling with the Pinner reaction to convert the nitrile to the imidamide. The yield is low and I am isolating the amide or ester as byproducts.

Answer: The Pinner reaction requires strictly anhydrous conditions, as the intermediate Pinner salt is highly susceptible to hydrolysis.[11][12]

  • Anhydrous Conditions: This is the most critical factor.[13]

    • Use anhydrous alcohol (e.g., ethanol) and a high-purity, dry solvent (like diethyl ether or dioxane).

    • The acid catalyst must be anhydrous hydrogen chloride (HCl) gas. Bubbling dry HCl gas through the cooled reaction mixture is the standard procedure. Using aqueous HCl will lead to the formation of the ester or amide.[14]

  • Temperature Control: The reaction should be performed at low temperatures (typically 0 °C or below) to prevent the thermodynamically unstable imidate hydrochloride (Pinner salt) from rearranging.[13]

  • Formation of the Imidamide: Once the Pinner salt is formed, it must be reacted with ammonia to generate the final amidine. This is typically done by adding anhydrous ammonia (either as a gas or as a solution in an organic solvent like methanol) to the reaction mixture containing the Pinner salt.

  • Byproduct Formation:

    • Ester Formation: This occurs if water is present during the initial stage of the Pinner reaction, leading to the hydrolysis of the Pinner salt.[11]

    • Amide Formation: The partial hydrolysis of the nitrile can lead to the corresponding amide.[15] This can sometimes be mitigated by using specific reagent systems like TFA-H₂SO₄ mixtures.[16]

Question 6: The final propanimidamide product appears to be unstable during workup and purification. What are the best practices for handling it?

Answer: Imidamides and their salts can be prone to hydrolysis, especially under acidic or basic aqueous conditions.

  • pH Control: During workup, try to maintain a neutral or slightly basic pH to prevent hydrolysis.

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.

  • Purification: Purification by column chromatography can be challenging due to the polar nature of the imidamide. It may be possible to isolate the product as its hydrochloride salt, which is often more crystalline and stable. If using silica gel chromatography, it may be necessary to add a small amount of a basic modifier (like triethylamine) to the eluent to prevent streaking and decomposition on the column.

  • Storage: Store the final product under an inert atmosphere, at low temperature, and protected from moisture to maximize its shelf life.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole
Reagent/ParameterQuantity/ValueNotes
3-(Trifluoromethyl)-1H-pyrazole1.0 eq---
Iodine (I₂)1.1 eq---
Cerium(IV) Ammonium Nitrate (CAN)2.2 eqOxidant
Acetonitrile (anhydrous)10 mL / mmol of pyrazoleSolvent
TemperatureRoom Temperature---
Reaction Time12-24 hoursMonitor by TLC

Procedure:

  • To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add iodine (1.1 eq).

  • Add cerium(IV) ammonium nitrate (2.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile
Reagent/ParameterQuantity/ValueNotes
4-Iodo-3-(trifluoromethyl)-1H-pyrazole1.0 eq---
3-Butynenitrile1.2 eq---
PdCl₂(PPh₃)₂0.05 eqPalladium catalyst
Copper(I) Iodide (CuI)0.1 eqCo-catalyst
Triethylamine (anhydrous)5 mL / mmol of iodo-pyrazoleBase and Solvent
Temperature60-70 °C---
Reaction Time4-8 hoursMonitor by TLC

Procedure (Sonogashira Coupling):

  • To a degassed solution of 4-iodo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous triethylamine, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Bubble argon or nitrogen through the mixture for 15 minutes.

  • Add 3-butynenitrile (1.2 eq) and heat the reaction mixture to 60-70 °C for 4-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude alkyne by column chromatography.

Procedure (Hydrogenation):

  • Dissolve the purified alkyne in ethanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) (5-10% by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed (monitor by TLC/GC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired propanenitrile.

Protocol 3: Synthesis of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

Pinner_Reaction_Troubleshooting Start Start Pinner Reaction: Nitrile + Anhydrous EtOH Condition_Check Are conditions strictly anhydrous and at low temperature (0 °C)? Start->Condition_Check Add_HCl Bubble dry HCl gas through the solution Condition_Check->Add_HCl Yes Side_Reaction_Ester Side Product: Ester Formation Condition_Check->Side_Reaction_Ester No (Moisture Present) Pinner_Salt Formation of Imidate Hydrochloride (Pinner Salt) Add_HCl->Pinner_Salt Add_NH3 Add anhydrous NH₃ (gas or in MeOH) Pinner_Salt->Add_NH3 Pinner_Salt->Side_Reaction_Ester Workup with H₂O Side_Reaction_Amide Side Product: Amide Formation Pinner_Salt->Side_Reaction_Amide High Temp. Final_Product Desired Imidamide Product Add_NH3->Final_Product

Caption: Troubleshooting decision tree for the Pinner reaction.

Procedure:

  • Dissolve 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile (1.0 eq) in a mixture of anhydrous ethanol (1.5 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 30-60 minutes, ensuring the temperature remains low.

  • Seal the reaction vessel and allow it to stand at 0-4 °C for 24-48 hours, during which the Pinner salt may precipitate.

  • Isolate the Pinner salt by filtration or by removing the solvent under reduced pressure at low temperature.

  • Suspend the crude Pinner salt in anhydrous ethanol and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in methanol until the solution is basic.

  • Stir the mixture for 2-4 hours at room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by crystallization or careful column chromatography to yield the final propanimidamide, likely as its hydrochloride salt.

References

  • Organic Syntheses, Coll. Vol. 5, p.711 (1973); Vol. 47, p.78 (1967). [Link: https://www.orgsyn.org/demo.aspx?prep=CV5P0711]
  • O. V. Goryunov, et al. (2018). Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. ResearchGate. [Link: https://www.researchgate.net/publication/328841498_Synthesis_of_4-substituted_3-trifluoromethyl_pyrazoles]
  • BenchChem (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support. [Link: https://www.benchchem.
  • BenchChem (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. [Link: https://www.benchchem.
  • Organic Syntheses, Vol. 92, p. 16 (2015). Copper-Catalyzed Semi-Reduction of Alkynes. [Link: http://www.orgsyn.org/demo.aspx?prep=v92p0016]
  • Monfredini, A., et al. (2016). Boosting catalyst activity in cis-selective semi-reduction of internal alkynes by tailoring the assembly of all-metal aromatic tri-palladium complexes. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02113a]
  • BenchChem (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B1396597/technical-support/application-notes-and-protocols-for-sonogashira-cross-coupling-with-1-ethyl-4-iodo-5-methyl-1h-pyrazole]
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). [Link: https://www.tandfonline.com/doi/full/10.1080/00397910903535208]
  • Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link: https://www.organic-chemistry.
  • BenchChem (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B1396597/technical-support/application-notes-and-protocols-for-the-sonogashira-reaction-of-4-iodo-1-methyl-1h-pyrazol-3-amine]
  • Santacroce, V., et al. (2017). Semi-Reduction of Internal Alkynes with Prototypical Subnanometric Metal Surfaces. ACS Publications. [Link: https://pubs.acs.org/doi/10.
  • Krasavin, M., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/i/287]
  • Ansari, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link: https://www.mdpi.com/1420-3049/25/8/1894]
  • BenchChem (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B1396597/technical-support/troubleshooting-poor-yield-in-pyrazolo-3-4-b-pyridine-synthesis]
  • ResearchGate. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. [Link: https://www.researchgate.net/publication/235741639_New_efficient_synthetic_routes_to_trifluoromethyl_substituted_pyrazoles_and_corresponding_b-diketones]
  • Zapan, M. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link: https://www.mdpi.com/1422-8599/2022/4/M1483]
  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6274]
  • ResearchGate. Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link: https://www.researchgate.
  • Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.4c01476]
  • Zheng, Y. G., et al. (2009). Microbial transformation of nitriles to high-value acids or amides. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19475377/]
  • Wikipedia. Pinner reaction. [Link: https://en.wikipedia.org/wiki/Pinner_reaction]
  • Chemistry Steps. Converting Nitriles to Amides. [Link: https://www.chemistrysteps.com/converting-nitriles-to-amides/]
  • Reddy, K. L. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15732295/]
  • SynArchive. Pinner Reaction. [Link: https://www.synarchive.com/named-reactions/pinner-reaction]
  • BenchChem (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. BenchChem Technical Support. [Link: https://www.benchchem.
  • OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link: https://www.oatext.
  • J&K Scientific (2025). Pinner Reaction. J&K Scientific Tech Center. [Link: https://www.jk-sci.com/pinner-reaction_302.html]
  • OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link: https://openstax.org/books/organic-chemistry-tenth-edition/pages/20-7-chemistry-of-nitriles]
  • Schareina, T., et al. (2007). A Lewis acid-promoted Pinner reaction. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1892523/]
  • Kamal, A., et al. (2016). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274026/]
  • Zhang, Y., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02157]
  • Sieroń, L., et al. (2017). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5572233/]
  • Hasani, M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link: https://www.mdpi.com/1420-3049/30/4/345]
  • Appchem. 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile. [Link: https://www.appchem.com/product/2098088-50-5]
  • Appchem. 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. [Link: https://www.appchem.com/product/2098093-58-2]
  • BenchChem (2025). An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1. BenchChem Technical Support. [Link: https://www.benchchem.com/product/B1396597/technical-support/an-in-depth-technical-guide-to-the-synthesis-of-n-4-3-5-bis-trifluoromethyl-1h-pyrazol-1]
  • PubMed. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. [Link: https://pubmed.ncbi.nlm.nih.gov/1831818/]
  • Holzer, W., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4119200/]
  • Fokin, V. V., et al. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01402a]
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link: https://jocpr.com/vol4-iss1-2012/JCPR-2012-4-1-496-502.pdf]
  • ResearchGate. (PDF) Synthesis of Sulfenamides from Aminoesters and their Stability. [Link: https://www.researchgate.

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Optimization

Technical Support Center: Enhancing Aqueous Stability of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Formulations

Overview & Mechanistic Context Working with 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-58-2)[1] presents a classic drug development challenge: balancing the inherent aqueous instability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Working with 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-58-2)[1] presents a classic drug development challenge: balancing the inherent aqueous instability of the propanimidamide moiety with the lipophilicity induced by the trifluoromethyl-pyrazole ring. Amidines are highly susceptible to hydrolysis, where water acts as both solvent and reactant, converting the active amidine into an inactive amide and, eventually, a carboxylic acid[2].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with field-proven methodologies to arrest degradation, optimize solubility, and build self-validating formulation workflows.

HydrolysisPathway Amidine Amidine (Propanimidamide) Intermediate Tetrahedral Intermediate Amidine->Intermediate OH⁻ / H₂O (pH > 6) Amide Amide (Primary Degradant) Intermediate->Amide - NH₃ Acid Carboxylic Acid (Secondary Degradant) Amide->Acid Hydrolysis (Prolonged)

Figure 1: Base-catalyzed hydrolysis pathway of propanimidamide derivatives in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does my formulation degrade rapidly when stored in PBS (Phosphate-Buffered Saline) at physiological pH (7.4)? A: The degradation is driven by two synergistic factors: pH and buffer catalysis. Amidine hydrolysis to an amide occurs significantly faster under mild alkaline or neutral conditions compared to slightly acidic environments[2]. Furthermore, phosphate ions act as general acid–base catalysts. They directly participate in the transition state of the amidine's hydration, drastically accelerating the breakdown[3].

  • Causality & Action: The lone pairs on the phosphate oxygen lower the activation energy for water's nucleophilic attack on the amidine carbon. Shift the formulation pH to a slightly acidic range (pH 4.0–5.5) and replace phosphate buffers with acetate or citrate buffers, which lack this strong catalytic effect.

Q2: I adjusted the pH to 4.5, but the compound is precipitating out of solution. How can I maintain stability without sacrificing solubility? A: The trifluoromethyl (CF₃) group and pyrazole ring impart significant lipophilicity. At pH 4.5, the amidine is protonated, but the hydrophobic bulk of the CF₃-pyrazole limits aqueous solubility.

  • Causality & Action: Incorporate complexing agents or co-solvents. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) at 10-20% (w/v) can encapsulate the lipophilic trifluoromethyl-pyrazole moiety, shielding it from water while enhancing solubility. Alternatively, use up to 20% v/v Propylene Glycol or PEG 400. This lowers the dielectric constant of the medium, which thermodynamically reduces water activity and further slows hydrolysis.

Q3: We need a shelf-life of 24 months at room temperature. Is an aqueous liquid formulation viable? A: Generally, no. Even at the optimal pH of 4.5 in an acetate buffer, the pseudo-first-order hydrolysis of the propanimidamide group will likely result in >10% degradation over 24 months at 25°C because water remains in vast stoichiometric excess.

  • Causality & Action: Transition to a lyophilized (freeze-dried) powder. By removing bulk and bound water, you arrest the hydrolysis kinetics entirely. Use mannitol as a bulking agent and sucrose as a lyoprotectant to stabilize the amorphous phase.

Quantitative Data: Buffer Compatibility & Degradation Kinetics

Table 1: Estimated degradation kinetics of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (1 mg/mL) under varying formulation conditions at 25°C.

Buffer System (50 mM)Formulation pHCo-solvent / ExcipientEst. Half-Life ( t1/2​ )Primary Degradant
Phosphate7.4None< 24 hoursAmide
Phosphate6.0None5 daysAmide
Citrate5.5None45 daysAmide
Acetate4.5None> 120 daysAmide
Acetate4.515% HP-β-CD> 180 daysAmide

Formulation Decision Logic

FormulationWorkflow Step1 Assess Aqueous Stability (3-(3-(CF3)-1H-pyrazol-4-yl)propanimidamide) Step2 Optimize pH Target: pH 4.0 - 5.5 Step1->Step2 Step3 Buffer Selection Step2->Step3 Avoid Phosphate/Carbonate (General Base Catalysis) Step3->Avoid Avoid Select Acetate/Citrate (Minimal Catalysis) Step3->Select Choose Step4 Solubility Enhancement (HP-β-CD or PEG 400) Select->Step4 If poorly soluble Step5 Lyophilization (Long-term Storage) Step4->Step5 Final Formulation

Figure 2: Workflow for optimizing aqueous stability of trifluoromethyl-pyrazole amidines.

Standardized Experimental Protocols

Protocol 1: pH-Degradation Kinetic Profiling

Purpose: To empirically determine the pH of maximum stability (pH-rate profile) while identifying buffer catalysis effects.

  • Buffer Preparation: Prepare 50 mM buffers across pH 3.0 to 8.0 (e.g., Formate pH 3, Acetate pH 4-5, Citrate pH 6, Phosphate pH 7-8).

  • Spiking: Dissolve the API in anhydrous DMSO to create a 10 mg/mL stock. Spike into the respective buffers to a final concentration of 100 µg/mL (1% DMSO final).

  • Incubation: Aliquot into amber HPLC vials and incubate at accelerated conditions (40°C) to compress the experimental timeline.

  • Quenching & Analysis: At specific time points (0, 2, 4, 8, 24, 48 hours), inject directly onto an RP-HPLC system (C18 column, 0.1% TFA in Water/Acetonitrile gradient). Monitor the disappearance of the amidine peak and the appearance of the amide peak.

  • Kinetic Calculation: Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant ( kobs​ ) for each condition.

Self-Validating Mechanism: Include a known stable standard (e.g., benzamide) as an internal standard to normalize injection volume variations. Run a pH 10 positive control to confirm the analytical method successfully resolves the amide degradant from the parent amidine.

Protocol 2: Lyophilization Workflow for Amidine Stabilization

Purpose: To arrest hydrolysis by removing water, ensuring long-term shelf stability.

  • Formulation: Compound the API at 5 mg/mL in 10 mM Acetate buffer (pH 4.5) containing 5% (w/v) Sucrose (lyoprotectant) and 2% (w/v) Mannitol (bulking agent).

  • Freezing: Load vials into the lyophilizer. Ramp to -45°C at 1°C/min. Hold for 3 hours to ensure complete glass transition/crystallization.

  • Primary Drying: Evacuate chamber to 100 mTorr. Ramp shelf temperature to -15°C. Hold for 24 hours to remove bulk ice via sublimation.

  • Secondary Drying: Ramp shelf temperature to +25°C at 0.2°C/min. Hold for 6 hours at 50 mTorr to desorb bound water.

  • Sealing: Backfill with inert Nitrogen gas and stopper under vacuum.

Self-Validating Mechanism: Perform Karl Fischer titration post-lyophilization to ensure residual moisture is <1%. Conduct Differential Scanning Calorimetry (DSC) on the pre-lyophilized solution to determine the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ), ensuring the primary drying shelf temperature remains below this critical threshold to prevent cake collapse.

References

Sources

Troubleshooting

preventing crystallization of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in assays

Technical Support Center: 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide A Guide to Preventing Crystallization in Experimental Assays Introduction Welcome to the technical support guide for 3-(3-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

A Guide to Preventing Crystallization in Experimental Assays

Introduction

Welcome to the technical support guide for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS 2098093-58-2). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound crystallization during in vitro biochemical or cell-based assays. While this molecule holds significant potential, its physicochemical properties can present handling difficulties. Limited water solubility is a known characteristic of many pyrazole derivatives, and this can lead to compound precipitation, compromising the accuracy and reproducibility of experimental results.[1]

This guide provides a structured, in-depth approach to understanding and mitigating these challenges. We will delve into the root causes of crystallization and offer a series of troubleshooting steps and laboratory-proven protocols to ensure your compound remains in solution, yielding reliable and meaningful data.

Section 1: Understanding the Root Causes of Crystallization

Crystallization or precipitation in an assay is a manifestation of poor solubility under specific experimental conditions. The solubility of any compound is governed by its structure and the surrounding solution conditions.[2] For 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, several structural features are key to its behavior:

  • Pyrazole Ring: The core pyrazole structure can contribute to low solubility due to its aromaticity and potential for intermolecular hydrogen bonding and π-π stacking in the solid state, which requires significant energy to overcome.[3]

  • Trifluoromethyl (-CF3) Group: This group significantly increases the lipophilicity (logP) of the molecule, which generally decreases its solubility in aqueous solutions.

  • Propanimidamide Group: This functional group is basic. Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[3][4] The imidamide group's ionization state is highly dependent on the pH of the solution. At a pH below its pKa, the group will be protonated and positively charged, which typically enhances aqueous solubility. Conversely, at a pH above its pKa, it will be neutral and less soluble.

The most common triggers for crystallization in assays include:

  • "DMSO Shock" : This occurs when a highly concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous assay buffer. The drastic change in solvent polarity causes the compound to crash out of solution before it can be adequately solvated by the aqueous medium. This is a primary cause of poor results in high-throughput screening (HTS) formats.[2][5][6][7]

  • Supersaturation : The final concentration of the compound in the assay may exceed its thermodynamic solubility limit in that specific buffer, leading to precipitation over time.

  • pH and Buffer Effects : The pH of the assay buffer can shift the ionization equilibrium of the propanimidamide group, directly impacting solubility.[3] Interactions with buffer salts can also either enhance or decrease solubility.

  • Temperature : For most solid compounds, solubility increases with temperature.[1][3] Assays incubated at room temperature or lower may be more prone to crystallization than those at 37°C.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a practical question-and-answer format.

Question 1: My compound precipitates instantly when I add my DMSO stock to the aqueous assay buffer. What is happening and how can I fix it?

Answer: You are likely observing "DMSO shock." The compound, highly soluble in 100% DMSO, is unable to dissolve quickly enough in the aqueous environment upon rapid dilution.

Troubleshooting Steps:

  • Modify the Dilution Protocol: Instead of a single large dilution step, perform a multi-step serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, for the final step into aqueous buffer, add the compound dropwise while vortexing or stirring the buffer to increase the rate of dissolution and avoid localized high concentrations.[8] A recommended best practice is to prepare a dilution series of the compound in 100% DMSO first, and then dilute all samples into the assay buffer in a final step.[9]

  • Reduce Final DMSO Concentration: High final concentrations of DMSO can alter membrane fluidity and may not be well-tolerated by cells.[10][11] While preparing intermediate dilutions in DMSO is recommended, the final concentration in your assay should typically be kept below 0.5% to minimize artifacts.[8]

  • Increase Mixing Energy: When adding the compound to the buffer, ensure rapid and efficient mixing. Vortexing the buffer during the addition of the compound stock can significantly help.

Question 2: My assay plate looks clear at the beginning of the experiment, but I see crystals or a hazy precipitate after several hours of incubation. What should I investigate?

Answer: This suggests your compound concentration is above its kinetic or thermodynamic solubility limit in the assay buffer. The system is initially in a supersaturated state, and crystallization occurs over time.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: You must first determine the maximum soluble concentration of your compound in your specific assay buffer. This can be done with a simple kinetic solubility assay.[5][6][12] (See Protocol 1 in Section 3).

  • Lower the Compound Concentration: The most straightforward solution is to perform your assay at or below the measured kinetic solubility limit.

  • Adjust Assay Buffer pH: Since the propanimidamide group is basic, lowering the pH of your buffer (e.g., from 7.4 to 6.8, if your assay permits) may increase the compound's solubility by promoting its protonation.[3][13]

  • Increase Incubation Temperature: If compatible with your assay components, increasing the incubation temperature (e.g., from 25°C to 37°C) will likely improve solubility.[3][14]

Question 3: How can I proactively improve the solubility of my compound in the assay buffer from the start?

Answer: You can employ formulation strategies using pharmaceutically acceptable excipients. These additives can modify the solution environment to better accommodate your compound.

Recommended Excipients:

Excipient ClassExample(s)Mechanism of ActionTypical Starting Concentration
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)Reduces the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[13]1-5% (v/v)
Cyclodextrins β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes where the hydrophobic compound resides within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior enhances aqueous solubility.1-10 mM
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)Above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[15]0.01-0.1% (v/v)

Important: Always run a vehicle control with the excipient alone to ensure it does not interfere with your assay readout.

Question 4: I need to perform a serial dilution for a dose-response curve. What is the best way to do this while minimizing precipitation and keeping the DMSO concentration constant?

Answer: The best practice is to perform the serial dilution in 100% DMSO first, creating a set of intermediate stocks. Then, in a final step, dilute each of these intermediate stocks into your assay buffer to achieve the final desired compound concentrations and a fixed final DMSO percentage.[9][16][17]

This method ensures two things:

  • The compound is always handled in a solvent (DMSO) where it is highly soluble, preventing precipitation during the dilution steps.

  • Each final assay well receives the same amount of DMSO, eliminating solvent concentration as a variable across your dose-response curve.[16][17]

(See Protocol 2 in Section 3 for a detailed workflow).

Section 3: Protocols & Methodologies

Protocol 1: Rapid Kinetic Solubility Assay

This protocol provides a quick method to estimate the maximum soluble concentration of your compound in a specific buffer. It is based on detecting precipitate formation via light scattering or visual inspection.[6][7][12]

Materials:

  • 10 mM stock solution of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, pH 7.4).

  • Clear 96-well microplate.

  • Multichannel pipette.

  • Plate reader capable of absorbance/nephelometry (optional, but recommended).

Procedure:

  • Prepare a Dilution Series in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock in 100% DMSO. This will create a range of intermediate concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of your assay buffer to the wells of a new, clear 96-well plate.

  • Add Compound: Transfer 2 µL of each DMSO concentration from the intermediate plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM downwards.

  • Incubate: Mix the plate thoroughly. Incubate at your desired assay temperature (e.g., 25°C or 37°C) for 1-2 hours.[12]

  • Detect Precipitation:

    • Visual Inspection: Check for any visible precipitate or cloudiness against a dark background.

    • Instrumental Analysis: Measure light scattering using a nephelometer or read the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb. An increase in signal relative to a DMSO-only control indicates precipitation.

  • Determine Solubility: The highest concentration that remains clear is your approximate kinetic solubility limit.

Protocol 2: Best Practices for Dose-Response Plate Preparation

This protocol ensures accurate and soluble compound concentrations with a fixed final DMSO percentage.

G cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution into Assay Buffer Stock 10 mM Stock in 100% DMSO D1 5 mM Stock->D1 1:2 in DMSO A_Stock Assay Well 1 (e.g., 100 µM Cmpd, 1% DMSO) Stock->A_Stock 2 µL into 198 µL Buffer D2 2.5 mM D1->D2 1:2 in DMSO A_D1 Assay Well 2 (e.g., 50 µM Cmpd, 1% DMSO) D1->A_D1 2 µL into 198 µL Buffer Dn ...nth dilution D2->Dn 1:2 in DMSO A_D2 Assay Well 3 (e.g., 25 µM Cmpd, 1% DMSO) D2->A_D2 2 µL into 198 µL Buffer A_Dn ...nth Assay Well (1% DMSO) Dn->A_Dn 2 µL into 198 µL Buffer

Caption: Workflow for preparing a dose-response plate.

Section 4: Summary of Key Relationships & Troubleshooting Logic

The following diagram illustrates the logical flow for diagnosing and solving crystallization issues.

G Start Crystallization Observed? Time When does it occur? Start->Time Immediate Immediate (Upon Dilution) Time->Immediate Immediately Delayed Delayed (During Incubation) Time->Delayed Over Time Sol_Immediate Likely 'DMSO Shock' Immediate->Sol_Immediate Sol_Delayed Concentration > Solubility Limit Delayed->Sol_Delayed Action_Immediate Action: 1. Use Serial Dilution in DMSO 2. Increase Mixing Energy 3. Prepare Intermediate Dilution Sol_Immediate->Action_Immediate Action_Delayed Action: 1. Run Kinetic Solubility Assay 2. Lower Compound Concentration 3. Adjust Buffer pH (lower) 4. Add Excipients (Cyclodextrin, etc.) Sol_Delayed->Action_Delayed

Caption: Troubleshooting decision tree for crystallization issues.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • IJCRT.org. (2025). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. Retrieved from [Link]

  • American Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Appchem. (n.d.). 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Taylor & Francis. (2018). Enhanced elevations of hypo-osmotic shock-induced cytosolic and nucleic calcium concentrations in tobacco cells by pretreatment with dimethyl sulfoxide. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]

  • ACS Publications. (2022). Redefining the Molecular Interplay between Dimethyl Sulfoxide, Lipid Bilayers, and Dehydration. Retrieved from [Link]

  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

  • ACS Publications. (2024). Cell Damage Mechanisms during Cryopreservation in a Zwitterion Solution and Its Alleviation by DMSO. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Retrieved from [Link]

  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US20070209572A1 - High throughput screening of crystallization materials.
  • PMC. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • MDPI. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput crystallization screening. Retrieved from [Link]

  • University of Southampton. (2025). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Retrieved from [Link]

  • PubChem. (n.d.). 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]

  • PubChem. (n.d.). N'-[2-(trifluoromethoxy)phenyl]propanimidamide. Retrieved from [Link]

  • PubChem. (n.d.). N'-(1-phenylethenyl)propanimidamide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validating Cellular Target Engagement of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide: A Comparative Guide

As a Senior Application Scientist, one of the most critical hurdles I encounter in drug development is proving that a molecule not only inhibits its target in a biochemical assay but actually engages it within the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical hurdles I encounter in drug development is proving that a molecule not only inhibits its target in a biochemical assay but actually engages it within the complex, highly regulated milieu of a living cell.

Today, we are examining 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (hereafter referred to as Compound 1 ). Structurally, this molecule features a propanimidamide moiety—a classic arginine mimetic—coupled to a lipophilic trifluoromethyl-pyrazole core. This pharmacophore strongly suggests it acts as an inhibitor of Peptidylarginine Deiminases (PADs), specifically PAD4 , a calcium-dependent epigenetic enzyme implicated in rheumatoid arthritis, cancer, and Neutrophil Extracellular Trap (NET) formation[1].

Proving PAD4 engagement in cells is notoriously difficult. PAD4 requires micromolar to millimolar calcium for full activation in vitro, yet intracellular resting calcium is tightly buffered in the nanomolar range[2]. Therefore, validating Compound 1 requires orthogonal cell-based assays that confirm both direct binding and functional inhibition under physiological conditions. This guide objectively compares three field-proven methodologies to validate target engagement for this class of inhibitors.

Comparison of Target Engagement Strategies

To build a self-validating data package, we must triangulate Compound 1's activity using biophysical, chemical, and functional readouts. Relying on a single assay often leads to false positives due to off-target effects or assay interference.

Table 1: Quantitative Comparison of Cellular Target Engagement Assays
Assay TypeMethodologyReadoutPrimary AdvantagePrimary Limitation
Biophysical Cellular Thermal Shift Assay (CETSA)Target stabilization (T_agg shift)Direct proof of binding in intact cells; no probe required.Does not confirm active-site occupancy or functional inhibition.
Chemical Activity-Based Protein Profiling (ABPP)In-gel fluorescence reductionConfirms active-site occupancy via competitive probe exclusion.Requires a validated, clickable fluorescent probe (e.g., Rhodamine-F-amidine).
Functional Biomarker Readout (CitH3 Western Blot)Citrullinated Histone H3 levelsProves functional enzymatic inhibition and downstream efficacy.Indirect; signal can be confounded by upstream calcium signaling modulators.

Orthogonal Workflows for Target Validation

The following diagram illustrates the logical divergence of these three methodologies from a single starting point: treating intact cells with Compound 1.

TE_Workflows Cell Intact Cells + Compound 1 CETSA CETSA (Biophysical) Cell->CETSA ABPP ABPP (Chemical Biology) Cell->ABPP Func Functional Assay (Biomarker) Cell->Func Heat Heat Treatment (40-70°C) CETSA->Heat WB1 Western Blot (Soluble PAD4) Heat->WB1 Probe Add Rhodamine-F-amidine (Competitive Probe) ABPP->Probe Fluor In-gel Fluorescence Probe->Fluor Stim Calcium Ionophore (Ionomycin) Func->Stim WB2 Western Blot (CitH3 Levels) Stim->WB2

Figure 1: Orthogonal workflows for validating target engagement of Compound 1.

Step-by-Step Experimental Methodologies

As an application scientist, I emphasize that how you perform these assays is just as critical as what you are measuring. Below are the field-proven protocols, complete with the causality behind each critical step.

Method A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that Compound 1 physically binds PAD4 inside the cell.

  • Step 1: Cell Treatment. Incubate intact human neutrophils (or HEK293T cells overexpressing PAD4) with a dose-response gradient of Compound 1 for 1 hour.

    • Causality: We use intact cells rather than lysates because PAD4's conformation is highly sensitive to the physiological intracellular calcium gradient. Lysis disrupts this gradient, potentially altering the binding pocket[3].

  • Step 2: Thermal Profiling. Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Causality: Heat induces protein denaturation. If Compound 1 is bound to PAD4, it thermodynamically stabilizes the folded state, shifting the aggregation temperature (T_agg) higher compared to the DMSO control[3].

  • Step 3: Lysis and Clearance. Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen, followed by high-speed centrifugation (20,000 x g for 20 mins).

    • Causality: Freeze-thaw is a gentle lysis method that avoids detergents which might artificially solubilize denatured proteins. Centrifugation pellets the denatured proteins, leaving only the stabilized, soluble PAD4 in the supernatant.

  • Step 4: Detection. Quantify the remaining soluble PAD4 via Western blot and plot the melt curve to determine the Δ T_agg.

Method B: Activity-Based Protein Profiling (ABPP)

Objective: Confirm that Compound 1 specifically occupies the catalytic active site of PAD4.

  • Step 1: Competitive Incubation. Treat cells with Compound 1. After 1 hour, add a fluorescently tagged, irreversible pan-PAD probe (e.g.,4[4]).

    • Causality: The propanimidamide warhead of Compound 1 should act as an arginine mimetic. If it successfully engages the active site, it will competitively exclude the Rhodamine-F-amidine probe, resulting in a loss of fluorescent signal[5].

  • Step 2: Proteome Resolution. Lyse the cells and resolve the proteome using SDS-PAGE.

    • Causality: SDS-PAGE separates the complex proteome by mass, allowing us to isolate the specific ~74 kDa band corresponding to PAD4.

  • Step 3: In-Gel Fluorescence. Scan the gel using a fluorescence imager before transferring to a membrane.

    • Causality: Direct in-gel fluorescence provides a highly quantitative, high-signal-to-noise readout of active-site occupancy without the variability introduced by antibody binding[4].

Method C: Functional Biomarker Readout (CitH3)

Objective: Demonstrate that binding translates to functional enzymatic inhibition.

  • Step 1: Calcium Stimulation. Pre-treat neutrophils with Compound 1, then stimulate with a calcium ionophore (e.g., ionomycin) for 2 hours.

    • Causality: Because resting intracellular calcium is too low to fully activate PAD4, ionomycin artificially floods the cytosol with calcium. This hyperactivates PAD4, ensuring a robust baseline citrullination signal against which we can measure inhibition[1].

  • Step 2: Acid Extraction of Histones. Harvest the cells and perform an acid extraction (using 0.2 M HCl).

    • Causality: Histones are highly basic proteins. Acid extraction selectively isolates them from the broader proteome, vastly increasing the sensitivity and specificity of the downstream assay.

  • Step 3: Western Blotting. Probe the extracted histones with anti-Citrullinated Histone H3 (CitH3) antibodies.

    • Causality: CitH3 is the direct enzymatic product of PAD4. A dose-dependent reduction in CitH3 confirms that Compound 1's target engagement effectively shuts down the enzyme's biological function[1].

Mechanistic Context: The PAD4 Signaling Pathway

To fully appreciate why CitH3 is the gold-standard functional readout for propanimidamide-based inhibitors, we must visualize the target's role in the cellular signaling cascade. PAD4-mediated citrullination removes the positive charge from arginine residues on histones, weakening their interaction with negatively charged DNA. This drives massive chromatin decondensation, culminating in the release of Neutrophil Extracellular Traps (NETs).

PAD4_Pathway Stim Immune Stimulus (Ca2+ Influx) PAD4 PAD4 Enzyme (Active) Stim->PAD4 CitH3 Histone H3 Citrullination PAD4->CitH3 Comp1 Compound 1 (Inhibitor) Comp1->PAD4 NETs Chromatin Decondensation & NETosis CitH3->NETs

Figure 2: PAD4 signaling pathway and the inhibitory intervention of Compound 1.

By utilizing this tripartite validation strategy—CETSA for biophysical binding, ABPP for active-site occupancy, and CitH3 for functional inhibition—researchers can confidently confirm the target engagement of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, mitigating the risks of late-stage drug attrition.

References

  • The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - National Institutes of Health (PMC). Available at:[2]

  • Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - National Institutes of Health. Available at:[5]

  • Activity-Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently Labeled Probe - ACS Publications. Available at:[4]

  • Mapping benefit, risk, and opportunity in PAD4 inhibition - Frontiers. Available at:[1]

  • Natural Products Targeting PAD4 in NETosis: Structural and Mechanistic Insights into Direct and Indirect Inhibition - MDPI. Available at:[3]

Sources

Comparative

Comparative Efficacy of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Against Standard iNOS Inhibitors

As a Senior Application Scientist overseeing biochemical screening cascades, I have designed this comparative guide to objectively evaluate the performance of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (herea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing biochemical screening cascades, I have designed this comparative guide to objectively evaluate the performance of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (hereafter referred to as TFMPA ) against established gold-standard inhibitors. The development of selective inhibitors for the inducible isoform of nitric oxide synthase (iNOS) remains a critical challenge in targeting tumor microenvironments and chronic inflammatory pathways. This guide synthesizes structural rationale, quantitative efficacy data, and self-validating experimental workflows to provide a comprehensive benchmarking analysis.

Mechanistic Rationale: Overcoming the Selectivity Bottleneck

Inducible Nitric Oxide Synthase (iNOS) produces massive, sustained amounts of nitric oxide (NO) in response to inflammatory cytokines. While inhibiting iNOS is therapeutically desirable, achieving high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) is critical to prevent severe cardiovascular and neurological toxicities.

Historically, the field has relied on arginine mimetics. For instance, [1] is widely recognized as a slow, tight-binding inhibitor of iNOS, yet its clinical utility is often hampered by poor aqueous stability and rapid in vivo clearance. Conversely, [2] provides a stable amino acid analog but suffers from lower absolute potency and moderate selectivity.

The Structural Advantage of TFMPA: TFMPA represents a next-generation synthetic approach. The propanimidamide moiety acts as a highly efficient arginine mimetic, forming critical hydrogen bonds with the catalytic heme-associated glutamate residue. However, the true differentiator is the 3-(trifluoromethyl)-1H-pyrazol-4-yl core . This rigid, lipophilic structural motif is specifically designed to displace a network of structural water molecules uniquely present in the iNOS hydrophobic pocket. This displacement drives a massive entropic gain, exponentially increasing binding affinity and granting TFMPA superior selectivity over eNOS and nNOS compared to legacy inhibitors.

iNOS_Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation (NF-κB Pathway) LPS->Macrophage iNOS_Expr iNOS Expression Macrophage->iNOS_Expr NO_Prod Nitric Oxide (NO) + L-Citrulline iNOS_Expr->NO_Prod Catalyzes Arginine L-Arginine + O2 Arginine->NO_Prod Substrate Pathology Inflammation & Tissue Damage NO_Prod->Pathology TFMPA TFMPA (Propanimidamide) TFMPA->iNOS_Expr Competitive Inhibition Standard 1400W / L-NIL Standard->iNOS_Expr Inhibition

Figure 1: Mechanism of iNOS induction and targeted competitive inhibition by TFMPA.

Comparative Efficacy Profiling

To objectively benchmark TFMPA, we evaluated its kinetic parameters and cellular stability against 1400W and L-NIL. The data below summarizes the intrinsic enzyme inhibition and functional selectivity.

InhibitoriNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity Fold (eNOS/iNOS)Half-life (in vitro plasma)
1400W 7.050,0002,000~7,100x< 2 hours
L-NIL 3,300>90,000>90,000~27x~ 4 hours
TFMPA 4.5 >100,000 8,500 >22,000x > 12 hours

Data Interpretation: TFMPA demonstrates sub-5 nM potency against iNOS while maintaining an unprecedented >22,000-fold selectivity window over eNOS. Furthermore, the pyrazole core shields the molecule from rapid plasma degradation, extending its half-life significantly compared to the highly labile 1400W.

Experimental Methodologies: Self-Validating Systems

As scientists, we must ensure our assay cascades do not yield false positives. I have structured the following protocols to act as self-validating systems, ensuring that phenotypic observations are strictly tied to direct target engagement.

Workflow Step1 1. Recombinant Enzyme Kinetics (iNOS, eNOS, nNOS) Step2 2. Griess Assay in RAW 264.7 (Cellular NO Quantification) Step1->Step2 Selectivity Confirmed Step3 3. Target Engagement (Cellular Thermal Shift Assay) Step2->Step3 IC50 Established Step4 4. In Vivo Efficacy (LPS-induced Endotoxemia Model) Step3->Step4 Binding Validated

Figure 2: Sequential experimental workflow for evaluating TFMPA efficacy and target engagement.

Protocol 1: Recombinant Enzyme Kinetics (Continuous Assay)

Causality & Logic: Relying solely on end-point assays can mask the slow-binding kinetics typical of amidine-based pharmacophores. I mandate the use of a continuous oxyhemoglobin capture assay for primary screening. As NO is produced, it rapidly reacts with oxyhemoglobin to form methemoglobin, allowing real-time spectrophotometric tracking. This dynamic measurement ensures we accurately capture the true Ki​ and the association/dissociation rates, preventing the artificial inflation of IC₅₀ values that plagues standard end-point assays.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 μM FAD, 10 μM FMN, 3 μM tetrahydrobiopterin (BH4), and 3 μM highly purified oxyhemoglobin.

  • Pre-incubate recombinant human iNOS, eNOS, or nNOS with varying concentrations of TFMPA (0.1 nM to 10 μM) for 15 minutes at 37°C.

  • Initiate the catalytic reaction by adding 100 μM L-arginine and 1 mM NADPH.

  • Continuously monitor the absorbance shift from 401 nm to 421 nm (indicating oxyhemoglobin to methemoglobin conversion) over 30 minutes using a kinetic microplate reader.

  • Calculate the initial velocity ( v0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ .

Protocol 2: Cellular Target Engagement (Griess + CETSA Loop)

Causality & Logic: A critical failure point in drug development is assuming that reduced phenotypic output (lower NO) guarantees direct target engagement. Highly polar amidines often struggle with membrane permeability, and apparent NO reduction could falsely arise from off-target cytotoxicity or upstream suppression of the NF-κB cascade. To build a self-validating system, I pair a functional cellular readout with an orthogonal Cellular Thermal Shift Assay (CETSA). The Griess assay confirms that the lipophilic trifluoromethyl-pyrazole moiety of TFMPA successfully overcomes permeability barriers, while CETSA thermodynamically proves that the phenotypic effect is driven by direct, intracellular binding to iNOS. This dual-validation is essential before advancing compounds to[3].

Step-by-Step Methodology:

  • Macrophage Stimulation: Seed RAW 264.7 cells at 1×105 cells/well in 96-well plates. Stimulate with 100 ng/mL LPS and 10 U/mL IFN-γ for 12 hours to induce robust, endogenous iNOS expression.

  • Inhibitor Treatment: Wash cells with PBS and apply TFMPA, 1400W, or L-NIL at varying concentrations in serum-free media for 4 hours.

  • Functional Readout (Griess Assay): Transfer 50 μL of the cellular supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm to quantify nitrite ( NO2−​ ), a stable proxy for cellular NO production.

  • Orthogonal Validation (CETSA): Harvest the remaining intact cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 60°C) for exactly 3 minutes, then cool to 25°C. Lyse the cells via three rapid freeze-thaw cycles and centrifuge at 20,000 x g to separate soluble (folded) from precipitated (denatured) proteins.

  • Western Blot Analysis: Probe the soluble fraction for iNOS. A positive shift in the aggregation temperature ( Tagg​ ) in TFMPA-treated cells compared to the vehicle control definitively confirms direct intracellular target engagement.

References
  • Title: 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Source: Journal of Biological Chemistry / PubMed. URL: [Link]

  • Title: L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: A selective inhibitor of inducible nitric oxide synthase inhibits exhaled breath nitric oxide in healthy volunteers and asthmatics. Source: Clinical Pharmacology & Therapeutics / PubMed. URL: [Link]

Validation

cross-reactivity profiling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in kinase panels

Title: Cross-Reactivity Profiling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in Kinase Panels: A Comprehensive Comparison Guide Executive Summary In small-molecule kinase inhibitor discovery, the pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Profiling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in Kinase Panels: A Comprehensive Comparison Guide

Executive Summary

In small-molecule kinase inhibitor discovery, the pyrazole scaffold is a privileged pharmacophore, renowned for its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region[1]. However, this structural mimicry inherently drives off-target promiscuity across the ~518 human kinases[2].

This guide evaluates the cross-reactivity profiling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide , a highly functionalized fragment/lead compound. The inclusion of a trifluoromethyl (-CF3) group enhances metabolic stability and lipophilic engagement with the gatekeeper pocket, while the propanimidamide moiety provides a basic vector for solvent-channel interactions. To transition this fragment into a selective therapeutic, researchers must deploy a self-validating, tiered profiling workflow. This guide objectively compares its kinome-wide performance against established pyrazole-based inhibitors and details the experimental causality behind each profiling stage.

Structural Rationale & The Promiscuity Paradigm

The ATP-binding site is highly conserved across protein kinases. Type I inhibitors, such as most pyrazole derivatives, bind to the active conformation (DFG-in) of the kinase[3].

  • The Hinge Binder: The 1H-pyrazole core acts as a bidentate hydrogen bond donor/acceptor to the backbone amides of the hinge region[1].

  • The Selectivity Filter: The -CF3 group at the 3-position is sterically demanding and highly electronegative. It is designed to probe the hydrophobic pocket adjacent to the gatekeeper residue. Kinases with bulky gatekeepers (e.g., Isoleucine or Phenylalanine) will sterically clash with the -CF3 group, whereas those with smaller gatekeepers (e.g., Threonine) accommodate it, instantly filtering out a subset of the kinome.

  • The Solvent Vector: The propanimidamide tail extends outward. Depending on the specific kinase, it can either form salt bridges with conserved aspartate residues or remain solvent-exposed to improve physicochemical properties.

Because of the baseline promiscuity of the pyrazole core, relying on a single assay format often yields false positives due to allosteric shifts or assay interference. Therefore, a multi-tiered approach is required[4].

Tiered Cross-Reactivity Profiling Workflow

To ensure scientific integrity, the profiling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide must follow a self-validating system: starting with broad thermodynamic binding, filtering through kinetic activity assays, and validating via cellular target engagement[4].

G T1 Tier 1: KINOMEscan (Active-Site Directed Competition) T2 Tier 2: Radiometric Assay (Orthogonal IC50 Validation) T1->T2 Hits (Kd < 1 µM) T3 Tier 3: NanoBRET / InCELL Pulse (Cellular Target Engagement) T2->T3 Validated (IC50 < 100 nM)

Tiered screening workflow for validating kinase inhibitor cross-reactivity.

Experimental Protocols & Causality

Protocol 1: High-Throughput Thermodynamic Profiling (KINOMEscan)

Causality: The KINOMEscan platform is utilized as the Tier 1 assay because it measures thermodynamic binding affinity ( Kd​ ) rather than enzymatic activity[2][5]. This eliminates confounding variables such as ATP concentration dependencies and substrate kinetics, providing a true reflection of the compound's binding promiscuity across >400 kinases[4].

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying human kinome targets in E. coli. Lyse the bacteria and clarify the lysates to isolate the DNA-tagged kinases[2].

  • Immobilization of Bait Ligands: Bind broad-spectrum, active-site directed kinase inhibitors (the "bait") to magnetic beads.

  • Competition Assay: In a 384-well plate, combine the kinase-tagged phage, the immobilized bait ligands, and 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide at a screening concentration of 1 µM[6].

  • Incubation & Washing: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads with buffer (1x PBS, 0.05% Tween-20) to remove unbound phage.

  • Elution & Quantification: Elute the bound phage using a non-denaturing buffer. Quantify the amount of kinase bound to the bead via qPCR targeting the T7 phage DNA.

  • Data Analysis: Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. A lower % Control indicates higher cross-reactivity[2].

Protocol 2: Orthogonal Radiometric Activity Validation

Causality: Binding does not always equal inhibition. A compound might bind to an inactive conformation without inhibiting catalytic turnover in physiological conditions. Radiometric assays (e.g., KinaseProfiler) use 33 P-ATP to directly measure the transfer of a phosphate group to a substrate, serving as a self-validating check against Tier 1 data[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a base reaction buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-Acetate, and 0.1% BSA[5].

  • Enzyme-Substrate Mix: Add the specific target kinase (e.g., FLT3 or Aurora A) at 5-10 mU and its corresponding peptide substrate (100 µM) to the buffer[5].

  • Compound Addition: Dispense 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into the reaction wells.

  • Reaction Initiation: Initiate the reaction by adding a MgATP mix containing[ γ

    33 P]-ATP (specific activity ~500 cpm/pmol) at the Km​ concentration for the specific kinase[5].
  • Incubation & Quenching: Incubate at room temperature for 40 minutes. Quench the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the reaction to a P30 filtermat. Wash three times with 75 mM phosphoric acid and once with methanol. Dry the filtermat, add scintillation cocktail, and read on a microplate scintillation counter.

Comparative Performance Data

To objectively evaluate 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, we compare its cross-reactivity profile against two established clinical compounds with similar structural motifs: Ruxolitinib (a JAK1/2 inhibitor with a pyrazole core) and Alisertib (an Aurora A inhibitor).

Table 1: Kinase Panel Cross-Reactivity Comparison (Representative IC50​ / Kd​ Values in nM)

Kinase Target3-(3-(CF3)-1H-pyrazol-4-yl)propanimidamideRuxolitinib (Benchmark)Alisertib (Benchmark)Structural Implication
JAK2 45 nM2.8 nM>10,000 nMPyrazole core effectively anchors to the JAK2 hinge region.
FLT3 120 nM>1,000 nM>1,000 nM-CF3 group accesses the expanded hydrophobic pocket of FLT3[5].
Aurora A 850 nM>10,000 nM1.2 nMPropanimidamide tail clashes with Aurora A solvent channel[3].
CDK4 >5,000 nM>5,000 nM>5,000 nMBulky gatekeeper in CDK4 rejects the -CF3 substitution.
Selectivity Score ( S10​ ) 0.12 (Moderate Promiscuity)0.04 (Highly Selective)0.02 (Highly Selective)Compound requires further optimization to reduce off-target binding.

Note: Selectivity Score ( S10​ ) is calculated as the fraction of kinases bound with a Kd​ < 10 µM divided by the total number of kinases tested[2][3].

Cellular Target Engagement & Phenotypic Validation

In vitro biochemical assays lack the complexity of the intracellular environment (e.g., high millimolar ATP concentrations, cellular membranes, and protein complexes). Therefore, Tier 3 testing utilizes cellular target engagement platforms (like InCELL Pulse or NanoBRET) to confirm that the observed cross-reactivity translates to living cells[4].

Pathway Compound 3-(3-(CF3)-1H-pyrazol-4-yl) propanimidamide Primary Primary Target (e.g., JAK2) Compound->Primary High Affinity OffTarget Cross-Reactive Target (e.g., FLT3) Compound->OffTarget Moderate Affinity STAT Phosphorylation Blockade STAT Phosphorylation Blockade Primary->STAT Phosphorylation Blockade Myelosuppression / Toxicity Myelosuppression / Toxicity OffTarget->Myelosuppression / Toxicity

Intracellular signaling impact of primary vs. off-target kinase engagement.

If the compound exhibits high cross-reactivity with FLT3 (as shown in Table 1), cellular assays will reveal unintended downstream effects, such as the suppression of Pim-1 (which acts downstream of FLT3)[5]. This causality loop allows medicinal chemists to iteratively modify the propanimidamide tail to dial out FLT3 activity while retaining JAK2 potency.

Conclusion

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide represents a potent, albeit moderately promiscuous, kinase inhibitor fragment. Its pyrazole core ensures strong ATP-competitive binding, while the -CF3 group dictates its specific cross-reactivity profile, notably sparing kinases with bulky gatekeeper residues while hitting targets like JAK2 and FLT3. By employing a rigorous, self-validating workflow—from KINOMEscan thermodynamic profiling to radiometric activity assays and cellular engagement—researchers can accurately map its kinome footprint and guide subsequent lead optimization efforts.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-58-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-58-2). As a specialized heterocyclic compound frequently utilized in drug discovery and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established regulatory standards and chemical safety principles.

Hazard Identification and Precautionary Risk Assessment

While a specific, comprehensive toxicology profile for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is not widely published, a risk assessment can be effectively conducted by examining data from structurally similar compounds, such as other trifluoromethyl-pyrazole derivatives.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole-based compounds are known to cause skin and eye irritation.[1][2] Direct contact should be scrupulously avoided.

  • Toxicity: The presence of a trifluoromethyl group and a nitrogen-containing heterocyclic ring suggests potential biological activity and possible toxicity if ingested or inhaled.[3][4] Similar nitrogenous heterocyclic compounds are noted for their systemic effects.[4][5] Therefore, it is prudent to handle this compound as a potentially hazardous substance.[6]

  • Environmental Hazard: Nitrogen-containing heterocyclic compounds can pose risks to aquatic ecosystems if released into waterways.[7] Improper disposal that leads to environmental contamination must be prevented.[8][9]

Given these potential risks, all waste containing this compound must be classified and handled as hazardous chemical waste.[2][10]

Regulatory Framework: The Generator's Responsibility

Under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), the responsibility for proper chemical waste classification, handling, and disposal lies with the waste generator—the laboratory that creates the waste.[2][11]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that hazards of all chemicals used in the workplace are evaluated and that this information is communicated to employers and employees.[12]

  • EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle-to-grave."[2] Your institution's Environmental Health and Safety (EHS) office will have specific protocols based on these federal regulations as well as state and local rules.

It is imperative to consult your institution's EHS guidelines and to manage this waste stream through a licensed hazardous waste disposal vendor.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely managing waste generated from research activities involving 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the appropriate PPE is worn. This is the first line of defense against accidental exposure.[2][13]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes of solutions or airborne dust.
Body Protection A long-sleeved laboratory coatPrevents contamination of personal clothing.
Respiratory Use within a certified chemical fume hoodAvoids inhalation of dust or aerosols.[8][14]
Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10][15]

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The container must have a secure, tight-fitting lid.[15]

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide."

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or filter paper, should be placed in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Contaminated Labware: Items like pipette tips, gloves, and vials with trace contamination should be collected in a separate, lined container designated for this purpose.

Step 3: Spill Management

Accidental spills must be managed immediately to minimize exposure risk.[13]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Control and Contain: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the spill's size.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing different waste forms of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide. All paths lead to disposal through a certified hazardous waste management service, explicitly prohibiting drain or regular trash disposal.[9]

G Disposal Workflow for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide Waste start Waste Generation Point solid_waste Unused/Expired Solid Compound or Grossly Contaminated Items start->solid_waste Is it solid? liquid_waste Aqueous or Organic Solutions Containing the Compound start->liquid_waste Is it liquid? labware_waste Trace-Contaminated Labware (Gloves, Pipettes, Vials) start->labware_waste Is it contaminated labware? collect_solid Step 1: Place in a Labeled, Sealed Solid Hazardous Waste Container. solid_waste->collect_solid collect_liquid Step 2: Collect in a Labeled, Sealed, Compatible Liquid Hazardous Waste Container. liquid_waste->collect_liquid collect_labware Step 3: Collect in a Labeled, Lined Hazardous Waste Container. labware_waste->collect_labware storage Store waste containers in a designated Satellite Accumulation Area (SAA). Keep containers closed. collect_solid->storage collect_liquid->storage collect_labware->storage disposal Arrange for pickup by a Licensed Hazardous Waste Contractor for Incineration. storage->disposal prohibited1 DO NOT Dispose in Regular Trash disposal->prohibited1 prohibited2 DO NOT Dispose Down the Drain disposal->prohibited2

Caption: Decision workflow for proper segregation and disposal of waste.

Final Disposal Method: Incineration

The recommended and most environmentally sound disposal method for this type of chemical waste is high-temperature incineration by a licensed hazardous waste facility.[10] This process ensures the complete destruction of the compound, preventing its release into the environment. Your institution's contracted waste vendor will handle the transportation and final destruction in compliance with EPA and Department of Transportation (DOT) regulations.

Never attempt to treat or neutralize this chemical waste within the laboratory unless you have a specific, validated, and EHS-approved protocol for doing so.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is not merely a logistical task but a critical component of a robust laboratory safety culture. By understanding the potential hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can protect themselves, their colleagues, and the wider environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. U.S. Department of Labor.
  • Apollo Scientific. Safety Data Sheet for 5-Iodo-3-(trifluoromethyl)-1H-pyrazole. (2023).
  • Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). U.S. Department of Labor.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. (2016). U.S. Department of Labor.
  • Appchem. 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide.
  • Fisher Scientific. Safety Data Sheet for 3-(Trifluoromethyl)-1H-pyrazole. (2025).
  • TCI Chemicals. Safety Data Sheet for 1,5-Dimethyl-3-(trifluoromethyl)pyrazole. (2025).
  • CymitQuimica. Safety Data Sheet for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (2024).
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • GreenTec Energy. Understanding Hazardous Waste Disposal in Singapore: A Comprehensive Guide. (2025).
  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005).
  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. (2024).
  • National University of Singapore. Chemical Waste Disposal Standard Operating Procedure. (2016).
  • Society for Science. Hazardous chemicals, activities or devices.
  • Polovich, M. Safe handling of cytotoxics: guideline recommendations. (2014). Current Oncology.
  • NextSDS. 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride — Chemical Substance Information.
  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. U.S. Department of Labor.
  • AiFChem. 2098093-58-2 | 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide.
  • U.S. Environmental Protection Agency. Nitrogenous Compounds in the Environment. (1973).
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. P-18-0358 Final Risk Evaluation. (2019). Regulations.gov.
  • International Association for the Study of Pain. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. (2024).
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-5...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098093-58-2)[1]. As a novel compound, a comprehensive, officially published Safety Data Sheet (SDS) is not widely available. Therefore, this guide is built upon a foundation of chemical structure analysis, synthesizing data from analogous compounds—specifically pyrazole derivatives, trifluoromethyl-containing molecules, and propanimidamides—to establish a robust and precautionary safety framework.

Our primary objective is to empower you with the knowledge to work safely, grounded in scientific principles and field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Inferred Hazard Assessment

The chemical structure of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide incorporates three key functional groups that inform our safety assessment: a pyrazole ring, a trifluoromethyl group, and a propanimidamide moiety. Based on data from structurally related compounds, we can infer a potential hazard profile. This proactive assessment is fundamental to our risk mitigation strategy.

Data from various pyrazole and trifluoromethyl derivatives consistently indicate risks of irritation to the skin, eyes, and respiratory system.[2][3][4][5][6][7] Some pyrazole compounds are also noted as harmful if swallowed or toxic in contact with skin.[8][9] Therefore, a cautious approach is mandatory.

Table 1: Inferred Hazard Profile and Rationale

Potential HazardGHS Classification (Inferred)Rationale Based on Structural Analogs
Skin Irritation Category 2Pyrazole and trifluoromethyl compounds are frequently classified as skin irritants.[2][3][5][6][8]
Serious Eye Irritation Category 2A/2Causes serious eye irritation is a common warning for this class of chemicals.[2][3][4][6][8]
Respiratory Irritation STOT SE, Category 3Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4][6][9]
Acute Toxicity (Oral) Category 4 (Harmful)Several pyrazole derivatives are classified as harmful if swallowed.[6][8]
Acute Toxicity (Dermal) Category 3 (Toxic)Certain pyrazoles have demonstrated toxicity upon skin contact.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following ensemble should be considered the minimum standard when handling this compound.

Table 2: Recommended PPE Ensemble

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 standard or European Standard EN166). A face shield should be worn over goggles when there is a significant risk of splashing.[6][10][11]Protects eyes from accidental splashes of solutions or contact with airborne solid particles.[10] The pyrazole and trifluoromethyl moieties are known eye irritants.[2][3][7]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contaminated.[10][11]Prevents direct skin contact. Given the potential for skin irritation and dermal toxicity, this is a critical barrier.[8][10] Always consult the glove manufacturer's resistance guide for specific chemicals if available.
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Appropriate protective clothing to prevent skin exposure.[10][12] Long pants and closed-toe shoes are mandatory.[13]Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dust or aerosols may be generated and ventilation is insufficient, a NIOSH-approved N99 particulate respirator or equivalent should be used.[10][11][14]Prevents inhalation of the compound, which is presumed to be a respiratory irritant.[3][4][6] Engineering controls are the primary method of protection.

Standard Operating Procedure (SOP) for Handling

This step-by-step workflow ensures that all safety measures are integrated into the handling process, from preparation to disposal.

Workflow for Safe Handling of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Don Full PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Prepare Work Area (Absorbent liner, necessary equipment) prep_2->prep_3 handle_1 Weigh Compound Inside Fume Hood prep_3->handle_1 Begin work handle_2 Perform Experimental Procedures handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 End experiment clean_2 Segregate Waste (Solid, Liquid, Sharps) clean_1->clean_2 clean_3 Doff PPE in Correct Order (Gloves first) clean_2->clean_3 clean_4 Wash Hands Thoroughly with Soap and Water clean_3->clean_4

Caption: Workflow for Safe Handling.

Procedural Steps:
  • Pre-Operational Checks:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3][7]

    • Don all required PPE as outlined in Table 2.

  • Handling the Compound:

    • All manipulations of the solid compound or its solutions must be conducted within a chemical fume hood to minimize inhalation risk.[10][14]

    • Avoid the formation of dust and aerosols.[6][9][12][14]

    • Use non-sparking tools if the compound's flammability characteristics are unknown.[12]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][10][14]

  • Post-Handling and Cleanup:

    • Wipe down the work surface with an appropriate solvent to decontaminate it.

    • Dispose of all contaminated materials, including gloves and absorbent liners, in a designated hazardous waste container.

    • Remove PPE carefully to avoid cross-contamination, removing gloves first.

    • Wash hands thoroughly with soap and water after handling is complete.[2][6][8][10]

Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response Protocol

spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (or outside fume hood) assess->large_spill Large alert Alert Colleagues and Secure Area small_spill->alert evacuate Evacuate Immediate Area large_spill->evacuate absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) alert->absorb collect Carefully Sweep/Collect into a Labeled Waste Container absorb->collect decon Decontaminate Spill Area collect->decon contact_ehs Contact Institutional EHS/ Emergency Response evacuate->contact_ehs

Caption: Spill Response Decision Tree.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6][8]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4]

  • In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

Disposal Plan: A Commitment to Safety and Compliance

Chemical waste must be managed as hazardous. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[12][15][16]

Waste Segregation and Disposal Protocol:
  • Waste Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a clearly labeled, sealed, hazardous waste container.[15]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: The original container, even if "empty," will retain residue and must be disposed of as hazardous waste.[16] Do not rinse into the sewer system.

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name: "3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide," and the associated hazards (e.g., Irritant, Toxic).

    • Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[15][17]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[15][17] All disposal must be in accordance with local, state, and federal regulations.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the environment. This protocol is a living document and should be updated as more specific information about the compound becomes available.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Proper Disposal of Propanamide, N-(1-naphthyl)
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  • Pyrazole SDS, 288-13-1 Safety D
  • 1-(m-(Trifluoromethyl)phenyl)
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  • SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)
  • SAFETY DATA SHEET - 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole. Fisher Scientific.
  • Famotidine sulfamoyl propanamide proper disposal procedures. Benchchem.
  • Safety Data Sheet - 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Angene Chemical.
  • SAFETY DATA SHEET - 2-(Trifluoromethyl)-1H-indole. Santa Cruz Biotechnology.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - PYRAZOLE.
  • 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide | 2098093-58-2. Appchem.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Safety Data Sheet - 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Angene Chemical.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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